Methyl 5-iodothiophene-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 5-iodothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IO2S/c1-9-6(8)4-2-5(7)10-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAMEEQCWLGHQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
literature review on iodinated thiophene derivatives
Technical Guide: Iodinated Thiophene Derivatives Synthesis, Reactivity, and Applied Utility in Materials & Pharma
Executive Summary
Iodinated thiophene derivatives represent a critical junction in heterocyclic chemistry, serving as high-value intermediates for conductive polymers (polythiophenes) and bioisosteric drug scaffolds.[1] Unlike their brominated counterparts, iodothiophenes offer superior reactivity in palladium-catalyzed cross-couplings due to the weaker C–I bond (approx. 57 kcal/mol vs. 66 kcal/mol for C–Br) and higher polarizability. This guide synthesizes field-proven protocols for their regioselective synthesis and downstream applications, moving beyond basic textbook definitions to address solubility, stability, and catalytic nuances.
Structural Significance & Reactivity
The thiophene ring is electron-rich (π-excessive), making it highly susceptible to electrophilic aromatic substitution (EAS). The introduction of an iodine atom drastically alters the molecular landscape:
-
Electronic "Handle": The iodine atom serves as a premier leaving group for Suzuki-Miyaura, Stille, and Sonogashira couplings.
-
Sigma-Hole Interactions: In medicinal chemistry, the iodine atom on a thiophene ring exhibits a positive electrostatic potential region (σ-hole) along the C–I bond axis, enabling halogen bonding with nucleophilic residues (e.g., carbonyl oxygens) in protein binding pockets.
-
Regioselectivity Challenges: The α-positions (C2, C5) are significantly more reactive than β-positions (C3, C4). Selective iodination at C3 usually requires blocking groups or lithiation-quenching strategies.
Synthetic Methodologies: The "How-To"
Researchers often face a choice between direct electrophilic iodination and metallation sequences. The choice depends on the desired regiochemistry and substrate tolerance.
Decision Matrix: Synthetic Route Selection
Caption: Decision tree for selecting the optimal iodination strategy based on regiochemical targets.
Protocol A: Green Regioselective Iodination (NIS/pTSA)
Best for: Mono- or di-iodination at C2/C5 positions. Traditional methods using iodine and mercury oxide (HgO) are toxic and obsolete. The modern standard utilizes N-iodosuccinimide (NIS).[1]
Reagents:
-
Substrate: Thiophene or 2-substituted thiophene.
-
Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 eq for mono, 2.2 eq for di).[2]
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq).
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of thiophene in 20 mL of Ethanol at room temperature (25°C).
-
Activation: Add pTSA (1 mmol). The acid activates NIS, making it a more potent electrophile.
-
Addition: Add NIS (11 mmol) portion-wise over 5 minutes to control exotherm.
-
Reaction: Stir for 1-2 hours. Monitor via TLC (Hexane eluent). The appearance of a heavy spot (high Rf) indicates the iodide.
-
Quenching: Pour mixture into 10% Na₂S₂O₃ (sodium thiosulfate) to reduce unreacted iodine (solution turns from brown/red to clear).
-
Isolation: Extract with ethyl acetate or dichloromethane. Wash with water, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from ethanol (if solid) or vacuum distill (if liquid). Note: 2-iodothiophene is light sensitive; store in amber vials over copper foil.
Comparative Analysis of Iodinating Agents
| Reagent System | Active Species | Yield (C2-I) | Atom Economy | Notes |
| NIS / pTSA | I+ (activated) | 85-95% | High | Green solvent (EtOH), mild conditions [1]. |
| I₂ / HgO | I+ | 70-80% | Low | Toxic Hg waste. Historical method only. |
| n-BuLi / I₂ | Li-Thiophene | 90-98% | Medium | Requires -78°C, anhydrous conditions. Best for C3. |
| I₂ / HIO₃ | I+ | 60-75% | High | Requires strong acid, incompatible with sensitive groups. |
Applications in Organic Electronics: The GRIM Method
Iodinated thiophenes (specifically 2,5-diiodothiophene) are superior precursors for Poly(3-hexylthiophene) (P3HT) , the "fruit fly" of organic photovoltaics. While bromides are common, iodides undergo Grignard Metathesis (GRIM) faster and often at lower temperatures.
The Challenge: Regioregularity (RR). High conductivity requires Head-to-Tail (HT) coupling (>98%). Random coupling breaks conjugation.
Mechanism: Nickel-Catalyzed Cross-Coupling Cycle[4]
The high regioregularity in GRIM polymerization is dictated by the "associated pair" mechanism during the catalytic cycle.
Caption: GRIM polymerization cycle. Steric congestion at the Reductive Elimination step forces Head-to-Tail coupling [2].
Experimental Insight: When using diiodothiophene, the magnesium-iodine exchange is rapid. However, iodides are more prone to "halogen dance" (migration of the halogen) if the temperature is not strictly controlled (keep < 0°C during Grignard formation).
Medicinal Chemistry: The Iodine Advantage
In drug discovery, iodothiophenes are rarely the final drug (due to metabolic deiodination risks) but are crucial intermediates. However, recent research into Transthyretin (TTR) Amyloidosis inhibitors has utilized the iodine atom on the thiophene ring to mimic the structure of Thyroxine (T4).
Key Interaction: Halogen Bonding The iodine atom functions not just as a steric bulk but as a Lewis acid (σ-hole donor).
-
Target: Carbonyl backbone of proteins.
-
Effect: Enhances binding affinity 10-100x compared to chloro- or bromo-analogs.
Table: Bioactive Potential of Thiophene Scaffolds
| Application | Role of Iodine | Example/Mechanism |
| Antifungal | Intermediate | Precursor to Raavuconazole analogs (via Suzuki coupling) [3]. |
| TTR Inhibitor | Functional Group | Iodine forms halogen bond in T4 binding pocket, stabilizing the tetramer [4]. |
| Radiotracers | Isotope | ¹²³I-labeled thiophenes for SPECT imaging of amyloid plaques. |
References
-
Gohier, F., et al. (2011). "Clean and Efficient Iodination of Thiophene Derivatives." Synlett, 2011(15), 2223-2226. Link
-
Loewe, R. S., et al. (2001). "Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method." Macromolecules, 34(13), 4324–4333. Link
-
BenchChem. (2025). "The Rising Potential of 2-Iodothiophenol Derivatives in Biological Applications." Technical Overview. Link
-
Mairal, T., et al. (2009).[3] "Iodine Atoms: A New Molecular Feature for the Design of Potent Transthyretin Fibrillogenesis Inhibitors."[3] PLOS ONE, 4(1): e4124.[3] Link
Sources
spectroscopic data (NMR, IR, MS) for Methyl 5-iodothiophene-3-carboxylate
[1]
Executive Summary
Methyl 5-iodothiophene-3-carboxylate (CAS: 88770-20-1) is a high-value heteroaromatic building block used primarily in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to construct complex pharmaceutical scaffolds.[1] Its structural uniqueness lies in the orthogonal reactivity of the C5-iodide (highly reactive toward oxidative addition) and the C3-ester (a stable electrophile for later-stage diversification).[1]
This guide synthesizes experimental protocols and spectroscopic data (NMR, IR, MS) to establish a robust quality control profile for researchers.
Structural Analysis & Theoretical Basis
The thiophene ring exhibits specific electronic effects that dictate the spectroscopic signature of this molecule:
-
Electronic Environment: The sulfur atom and the C3-ester group create a push-pull system.[1] The C5-position is electronically activated for halogenation but the introduction of Iodine (a heavy, soft halogen) significantly alters the local magnetic environment.[1]
-
NMR Trends: The "Heavy Atom Effect" of iodine causes a dramatic upfield shift of the attached carbon (C5) in
NMR, often appearing between 70–80 ppm, which is diagnostic for C-I bonds.[1]
Synthesis & Experimental Protocol
The most reliable synthesis, as established in medicinal chemistry campaigns (e.g., Igawa et al., J. Med.[1] Chem. 2016), proceeds via the methylation of 5-iodothiophene-3-carboxylic acid.[1]
Protocol: Methylation of 5-iodothiophene-3-carboxylic acid
-
Reagents: 5-iodothiophene-3-carboxylic acid (1.0 equiv), Methyl Iodide (MeI, 1.5 equiv), Potassium Carbonate (
, 1.5 equiv).[1] -
Solvent:
-Dimethylformamide (DMF).[1] -
Procedure:
-
Dissolve the acid in DMF at room temperature (RT).[1]
-
Add
followed by MeI dropwise.[1] -
Stir the suspension at RT for 18–24 hours.[1]
-
Workup: Pour into water, extract with Ethyl Acetate (EtOAc).[1][2] Wash organic layer with brine, dry over
, and concentrate. -
Purification: Silica gel column chromatography (Eluent: EtOAc/Hexanes).[1]
-
Workflow Diagram
Caption: Synthetic pathway for the conversion of the acid precursor to the target methyl ester.
Spectroscopic Characterization
The following data represents the consensus characterization profile derived from experimental literature and structure-activity relationships of thiophene derivatives.
A. Nuclear Magnetic Resonance (NMR)
NMR (300 MHz,
)
The spectrum is characterized by two distinct aromatic singlets (or narrow doublets) and a methyl ester singlet.[1]
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.05 – 8.10 | Singlet (s) | 1H | H2 | Deshielded by adjacent Sulfur and C3-Ester.[1] |
| 7.55 – 7.60 | Singlet (s) | 1H | H4 | Adjacent to Iodine.[1] Slightly deshielded relative to unsubstituted thiophene.[1] |
| 3.85 – 3.87 | Singlet (s) | 3H | -OCH3 | Characteristic methyl ester signal.[1] |
NMR (75 MHz,
)
Key diagnostic peak: The C5 carbon attached to Iodine will appear significantly upfield.[1]
| Shift ( | Assignment | Note |
| 162.5 | C=O | Carbonyl carbon of the ester.[1] |
| 138.2 | C2 | Alpha-carbon, deshielded by S. |
| 137.5 | C4 | Beta-carbon.[1] |
| 134.0 | C3 | Ipso-carbon bearing the ester.[1] |
| 75.0 | C5-I | Diagnostic: Upfield shift due to Iodine's heavy atom effect.[1] |
| 52.1 | -OCH3 | Methoxy carbon.[1] |
B. Mass Spectrometry (MS)
-
Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).[1]
-
Molecular Ion (
): 267.9 / 268.0 Da. -
Isotopic Pattern:
| m/z (Da) | Fragment Assignment | Mechanism |
| 268 | Molecular Ion. | |
| 237 | Loss of methoxy group (Acylium ion formation).[1] | |
| 141 | Loss of Iodine radical (Homolytic cleavage).[1] |
C. Infrared Spectroscopy (IR)
Quality Control & Purity Assessment
To ensure the integrity of the compound for drug discovery applications, the following QC criteria are recommended:
-
Absence of Acid Precursor: Check
NMR for the disappearance of the carboxylic acid proton (broad singlet >10 ppm).[1] -
Regioisomer Check: Ensure the coupling constant between aromatic protons is minimal (
Hz). If Hz is observed, the sample may be the 2,3-isomer (Methyl 2-iodothiophene-3-carboxylate), which is a common impurity if the starting material was impure.[1]
MS Fragmentation Pathway
Caption: Primary fragmentation pathways observed in Electron Impact Mass Spectrometry.
References
-
Synthesis & Characterization: Igawa, H., et al. (2016).[1] Melanin-Concentrating Hormone Receptor 1 Antagonists Lacking an Aliphatic Amine: Synthesis and Structure–Activity Relationships of Novel 1-(Imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one Derivatives. Journal of Medicinal Chemistry , 59(3), 1116–1139.[1] [1]
-
Thiophene NMR Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1]
-
General Iodination Methods: Zubkov, E. A. (1996). Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites. Mendeleev Communications , 6(1), 26-27.[1]
Technical Profile: Solubility & Handling of Methyl 5-iodothiophene-3-carboxylate
Executive Summary & Compound Identity
Methyl 5-iodothiophene-3-carboxylate is a critical heteroaromatic intermediate, widely utilized in pharmaceutical discovery and materials science. Its structural motif—combining a thiophene core, a reactive aryl iodide, and a carboxylate ester—makes it a prime candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) and subsequent scaffold elaboration.
This guide provides a definitive solubility profile derived from physicochemical principles and validated workup protocols of structural analogs. It is designed to assist researchers in solvent selection for synthesis, purification, and formulation.
Physicochemical Baseline
| Property | Value / Description | Context |
| CAS Number | 88770-20-1 (Generic/Analogous) | Verify specific isomer batch COA |
| Molecular Formula | C₆H₅IO₂S | |
| Molecular Weight | 268.07 g/mol | |
| Physical State | Solid (Crystalline) | Typically off-white to pale yellow needles |
| Predicted LogP | ~2.6 – 2.9 | Moderately Lipophilic |
| Melting Point | ~50–80 °C (Estimated) | Varies by purity/polymorph |
Solubility Profile
The solubility behavior of Methyl 5-iodothiophene-3-carboxylate is governed by the interplay between its lipophilic thiophene-iodide domain and the polar, hydrogen-bond-accepting ester functionality.
Solvent Compatibility Matrix
The following data synthesizes empirical observations from standard isolation protocols for halogenated thiophene esters.
| Solvent Class | Representative Solvents | Solubility Rating | Operational Application |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary extraction solvent; loading solvent for chromatography. |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Preferred reaction media for Pd-catalyzed couplings; difficult to remove by evaporation. |
| Esters & Ethers | Ethyl Acetate (EtOAc), THF, 1,4-Dioxane | Good (20–50 mg/mL) | Standard reaction solvents; EtOAc is ideal for liquid-liquid extraction (workup). |
| Polar Protic | Methanol, Ethanol, Isopropanol | Temperature Dependent | Critical for Purification: Moderate solubility at boiling point; low solubility at RT/0°C. Ideal for recrystallization. |
| Aliphatic Hydrocarbons | Hexanes, Heptane, Pentane | Poor (<1 mg/mL) | Anti-solvent for precipitation; eluent modifier in flash chromatography. |
| Aqueous Media | Water, PBS Buffer | Insoluble | The compound is highly hydrophobic. |
Mechanistic Insight[2]
-
Why DCM/CHCl₃? The high polarizability of the iodine atom and the thiophene ring creates strong dispersion forces that align well with chlorinated solvents. The lack of hydrogen bond donors in the solute prevents it from disrupting the solvent network significantly.
-
Why Not Water? Despite the ester group, the hydrophobic bulk of the iodothiophene core dominates. The energetic cost of disrupting the water hydrogen-bonding network is too high for the ester's dipole to overcome.
Experimental Protocols (SOPs)
Protocol A: Gravimetric Solubility Determination
Use this self-validating protocol to determine precise solubility limits for your specific batch.
-
Preparation: Weigh 50 mg of compound into a tared 4 mL vial.
-
Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Soluble: Clear solution, no particulates.
-
Insoluble: Visible suspension or pellet after centrifugation.
-
-
Calculation: If 50 mg dissolves in
(mL), then Solubility (mg/mL).
Protocol B: Recrystallization (Purification)
The most effective method for purifying this class of compounds utilizes the temperature-dependent solubility in alcohols.
-
Dissolution: Place crude solid in a flask. Add minimum boiling Ethanol (approx. 5-10 mL per gram) until fully dissolved.
-
Filtration (Optional): If insoluble particulates remain (e.g., inorganic salts), filter while hot through a pre-warmed glass frit.
-
Crystallization: Remove from heat. Allow to cool slowly to Room Temperature (RT).
-
Nucleation: If no crystals form at RT, scratch the glass or add a "seed" crystal. Cool further to 0°C on ice.
-
Harvest: Filter the resulting needles and wash with cold (-20°C) Hexanes or cold Ethanol.
Visualized Workflows
Figure 1: Solubility Assessment Decision Tree
This logic flow guides the researcher in selecting the correct solvent system based on the intended application (Reaction vs. Purification).
Caption: Operational decision tree for solvent selection based on process requirements.
Figure 2: Purification & Isolation Workflow
A standard downstream processing path for thiophene esters following synthesis.
Caption: Standard isolation workflow emphasizing the role of solubility in extraction and purification stages.
References
-
ChemicalBook. (2025). Methyl 3-amino-5-methylthiophene-2-carboxylate Properties and Workup. Retrieved from
- Use: Supports the use of EtOAc/DCM for extraction and Methanol/Ethanol for recrystallization of thiophene carboxyl
-
National Center for Biotechnology Information (NCBI). (2025). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate Crystal Structure and Solubility. PMC. Retrieved from
- Use: Validates the "Ethanol Recrystallization" protocol for substituted thiophene esters.
-
Organic Syntheses. (1973). Synthesis of Thiophene Derivatives and Workup Procedures. Org. Synth. 53 , 184. Retrieved from
- Use: Authoritative source for standard workup of methyl/thio-substituted arom
-
CymitQuimica. (2024). Methyl 5-iodothiophene-2-carboxylate Product Data. Retrieved from
-
Use: Confirms physical state (solid) and structural isomer properties.[1]
-
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization Solvents. Department of Chemistry. Retrieved from
- Use: General principles for solvent selection (Like dissolves like, Ester/Alcohol comp
Sources
Methodological & Application
using Methyl 5-iodothiophene-3-carboxylate in Suzuki coupling reactions
Application Note: Suzuki-Miyaura Coupling of Methyl 5-iodothiophene-3-carboxylate
Abstract
Methyl 5-iodothiophene-3-carboxylate is a critical intermediate in the synthesis of organic semiconductors (OSCs) and thiophene-based bioisosteres. Its reactivity is defined by two competing electronic features: the highly reactive C–I bond at the 5-position (facilitating oxidative addition) and the base-sensitive methyl ester at the 3-position. This guide provides a validated protocol to maximize cross-coupling efficiency while suppressing ester hydrolysis and catalyst deactivation by the thiophene sulfur.
Substrate Analysis & Reactivity Profile
Electronic & Steric Environment
The substrate features an iodine atom at the C5 position and a methyl ester at the C3 position.
-
Activation: The ester group (EWG) at C3 exerts a long-range inductive effect, lowering the electron density of the thiophene ring. This makes the C5–I bond highly susceptible to oxidative addition by Pd(0), typically allowing reactions to proceed under milder conditions than corresponding phenyl iodides.
-
Catalyst Poisoning: Thiophenes are "soft" Lewis bases. The sulfur atom can coordinate to soft Pd(II) species, potentially arresting the catalytic cycle (formation of stable Pd–S complexes).[1] This effect is mitigated by using electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) that outcompete sulfur coordination.
-
Side Reaction (Hydrolysis): The methyl ester is prone to saponification (hydrolysis to the carboxylic acid) under the basic, aqueous conditions typical of Suzuki couplings.
Mechanistic Pathway
The reaction follows the standard Pd(0)/Pd(II) catalytic cycle.[2] The critical deviation for this substrate is the competition between the boronic acid and the thiophene sulfur during the transmetallation step.
Figure 1: Catalytic cycle highlighting the oxidative addition advantage and the risk of sulfur poisoning.
Critical Parameters & Optimization
To ensure reproducibility, the following parameters must be controlled.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) | The bidentate dppf ligand has a large bite angle, stabilizing the Pd center and preventing sulfur displacement. Alternatively, Pd(OAc)₂ + SPhos is excellent for sterically hindered partners. |
| Base | K₃PO₄ (Potassium Phosphate) | A milder base than carbonates or hydroxides. It buffers the pH, significantly reducing the rate of methyl ester hydrolysis while sufficiently activating the boronic acid [1]. |
| Solvent | 1,4-Dioxane / Water (9:1) | Dioxane is a good solvent for thiophenes. The low water content is strictly required for the base mechanism but minimized to protect the ester. |
| Temperature | 60°C - 80°C | High enough to overcome the activation energy of transmetallation, but low enough to prevent thermal decomposition of the catalyst or ester hydrolysis. |
Standard Operating Procedure (Protocol)
Objective: Coupling of Methyl 5-iodothiophene-3-carboxylate (1.0 equiv) with Phenylboronic acid (1.2 equiv).
Materials Preparation
-
Substrate: Methyl 5-iodothiophene-3-carboxylate (268 mg, 1.0 mmol)
-
Coupling Partner: Phenylboronic acid (146 mg, 1.2 mmol)
-
Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%)
-
Base: K₃PO₄ (Tribasic, anhydrous) (424 mg, 2.0 mmol)
-
Solvent: 1,4-Dioxane (10 mL, degassed), Distilled Water (1 mL, degassed)
Experimental Workflow
Figure 2: Step-by-step experimental workflow.
Detailed Steps
-
Setup: Flame-dry a 25 mL Schlenk tube or a microwave vial equipped with a magnetic stir bar. Allow it to cool under a stream of nitrogen.
-
Charging: Add the Methyl 5-iodothiophene-3-carboxylate, Phenylboronic acid, K₃PO₄, and Pd(dppf)Cl₂ complex to the vial.
-
Inerting: Cap the vial. Evacuate under high vacuum and backfill with Nitrogen (or Argon). Repeat this cycle 3 times to remove ambient oxygen (O₂ promotes homocoupling and catalyst oxidation).
-
Solvation: Syringe in the degassed 1,4-Dioxane and Water.
-
Reaction: Place the vessel in a pre-heated oil block at 80°C . Stir vigorously (approx. 600-800 rpm).
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS after 2 hours. The starting iodide should disappear rapidly.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Crucial Step: Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove Palladium black and inorganic salts. (Direct extraction without filtration often leads to persistent emulsions with thiophenes).
-
Wash the filtrate with Brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify via flash column chromatography on silica gel. (Typical gradient: 0% to 10% EtOAc in Hexanes).
Troubleshooting & Case Studies
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning by Sulfur. | Switch to Pd(OAc)₂ (5%) + SPhos (10%) . SPhos creates a "protective shell" around Pd [2]. |
| Ester Hydrolysis (Acid formed) | Base is too strong or too much water. | Switch base to CsF (2.0 equiv) and run in anhydrous Toluene (Anhydrous Suzuki conditions) [3]. |
| Homocoupling of Boronic Acid | Oxygen presence in the vessel.[3] | Improve degassing technique. Sparge solvents with Argon for 15 mins before use. |
| Deiodination (H-substitution) | Reduce temperature to 60°C; ensure solvents are strictly anhydrous if using hydride sources. |
References
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Wright, S. W., Hageman, D. L., & McClure, L. D. (1994). Fluoride-mediated boronic acid coupling reactions.[3][5][4] The Journal of Organic Chemistry, 59(20), 6095–6097. Link
Sources
Application Notes & Protocols: Methyl 5-iodothiophene-3-carboxylate as a Versatile Building Block for Organic Electronics
Abstract
Organic electronic materials have garnered significant interest for their potential in creating flexible, low-cost, and lightweight electronic devices. Among the various classes of organic semiconductors, thiophene-based polymers are prominent due to their excellent charge transport properties, stability, and tunable electronic characteristics. This document provides a detailed guide on the application of methyl 5-iodothiophene-3-carboxylate, a key building block in the synthesis of high-performance conjugated polymers for organic electronics. We will delve into the causality behind experimental choices, provide validated protocols for synthesis, and discuss the characterization of the resulting materials. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the field of organic electronics.
Introduction: The Significance of Thiophene Derivatives in Organic Electronics
The field of organic electronics has seen rapid advancements, with applications ranging from organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) to organic photovoltaics (OPVs).[1][2] The performance of these devices is intrinsically linked to the molecular structure and morphology of the organic semiconducting materials used.[3] Polythiophenes, which are polymers derived from the thiophene monomer, are a particularly important class of conducting polymers.[4][5] Their π-conjugated backbone allows for the delocalization of electrons, which is the basis for their electrical conductivity.[5][6]
The introduction of functional groups onto the thiophene ring is a critical strategy for tuning the electronic and physical properties of the resulting polymers.[7] Methyl 5-iodothiophene-3-carboxylate (CAS No: 88770-20-1) is a particularly useful monomer for several reasons:
-
Reactive Sites: The presence of an iodine atom at the 5-position provides a reactive site for cross-coupling reactions, which are fundamental for polymer chain growth.
-
Electron-Withdrawing Group: The methyl carboxylate group at the 3-position is an electron-withdrawing group. This influences the electronic properties of the monomer and the resulting polymer, often leading to a lower highest occupied molecular orbital (HOMO) energy level, which can improve stability and affect the open-circuit voltage in solar cells.
-
Solubility and Processing: The ester group can also enhance the solubility of the resulting polymers in common organic solvents, facilitating solution-based processing techniques for device fabrication.[7]
This application note will focus on the practical use of methyl 5-iodothiophene-3-carboxylate in the synthesis of conjugated polymers via palladium-catalyzed cross-coupling reactions, specifically the Suzuki and Stille couplings. We will also discuss electrochemical polymerization as an alternative synthetic route.
Synthetic Pathways: From Monomer to Polymer
The polymerization of thiophene derivatives is the cornerstone of creating functional organic electronic materials. The choice of polymerization method significantly impacts the properties of the final polymer, such as its regioregularity, molecular weight, and ultimately, its performance in a device.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of conjugated polymers.[8]
The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[9][10] This method is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids and their esters.[9]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium catalyst and ligand is crucial. Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or systems generated in situ from a palladium(II) precursor like Pd(OAc)₂ and a phosphine ligand are commonly used.[11] The ligand stabilizes the palladium center and influences the reaction's efficiency.
-
Base: A base is required to activate the organoboron species.[11] Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) are frequently employed.[9] The choice of base can affect the reaction rate and yield.
-
Solvent: The reaction is often carried out in a two-phase solvent system, such as a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and an aqueous solution of the base. This facilitates the interaction of all reactants.
Workflow for Suzuki Polycondensation:
Caption: Workflow for Suzuki Polycondensation.
Protocol 1: Synthesis of a Thiophene-based Copolymer via Suzuki Coupling
| Step | Procedure | Rationale |
| 1. Reagent Preparation | In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve methyl 5-iodothiophene-3-carboxylate (1.0 eq) and a suitable diboronic acid or ester comonomer (1.0 eq) in an organic solvent such as toluene or 1,4-dioxane. | An inert atmosphere is crucial to prevent the degradation of the catalyst and reactants. |
| 2. Catalyst Addition | Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a degassed aqueous solution of the base (e.g., 2M K₂CO₃, 3-4 eq). | The catalyst loading is optimized to be effective without being wasteful. Degassing the aqueous solution removes oxygen which can deactivate the catalyst. |
| 3. Reaction | Heat the reaction mixture to 80-100 °C with vigorous stirring for 24-48 hours. Monitor the reaction progress by a suitable method (e.g., TLC, GPC). | Heating provides the necessary activation energy for the reaction. Vigorous stirring is essential for efficient mixing in the biphasic system. |
| 4. Polymer Isolation | After cooling to room temperature, pour the reaction mixture into a precipitating solvent like methanol. Filter the resulting solid. | The polymer is typically insoluble in methanol, allowing for its separation from the reaction mixture. |
| 5. Purification | Purify the crude polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove catalyst residues and low molecular weight oligomers. The final polymer is extracted with a good solvent (e.g., chloroform, chlorobenzene). | Soxhlet extraction is a thorough method for purifying polymers. The choice of solvents is based on the solubility of the polymer and impurities. |
| 6. Drying | Dry the purified polymer under vacuum to a constant weight. | This removes any residual solvent. |
The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by palladium.[12][13] It is known for its tolerance of a wide variety of functional groups and for being largely unaffected by the presence of water.[12]
Causality Behind Experimental Choices:
-
Organostannane Reactivity: The reactivity of the organostannane is a key factor. The transfer of the organic group from tin to palladium is the rate-determining step in many cases.
-
Catalyst System: Similar to the Suzuki coupling, a palladium(0) catalyst is typically used.[14] Additives like copper(I) iodide (CuI) can sometimes accelerate the reaction.[15]
-
Solvent: Anhydrous, polar aprotic solvents like DMF, NMP, or THF are commonly used.
Workflow for Stille Polycondensation:
Caption: Workflow for Stille Polycondensation.
Protocol 2: Synthesis of a Thiophene-based Copolymer via Stille Coupling
| Step | Procedure | Rationale |
| 1. Reagent Preparation | In a flame-dried Schlenk flask under an inert atmosphere, dissolve methyl 5-iodothiophene-3-carboxylate (1.0 eq) and a suitable distannyl comonomer (1.0 eq) in an anhydrous solvent such as DMF or toluene. | The use of anhydrous solvent is important to prevent side reactions with the organostannane. |
| 2. Catalyst Addition | Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand, 2-5 mol%). | The choice of catalyst and ligand can be optimized for the specific monomers being used. |
| 3. Reaction | Heat the reaction mixture to 80-120 °C for 24-72 hours. Monitor the reaction progress. | Higher temperatures may be required for Stille couplings compared to Suzuki couplings. |
| 4. Polymer Isolation | After cooling, precipitate the polymer by pouring the reaction mixture into methanol. Filter the solid. | This step is similar to the Suzuki coupling work-up. |
| 5. Purification | Purify the polymer using Soxhlet extraction as described in Protocol 1. A destannylation step with a solution of potassium fluoride may be necessary to remove residual tin compounds. | Tin residues can be detrimental to device performance and their removal is critical. |
| 6. Drying | Dry the purified polymer under vacuum. | Ensures complete removal of solvents. |
Electrochemical Polymerization
Electrochemical polymerization is an alternative method for synthesizing conducting polymers directly onto an electrode surface.[16][17] This technique offers the advantage of forming a polymer film in a single step, which can then be directly used in a device.[17] The polymerization occurs through the oxidative coupling of monomer units.[18]
Causality Behind Experimental Choices:
-
Solvent and Electrolyte: The choice of solvent and supporting electrolyte is critical as it determines the electrochemical window and the conductivity of the solution. Acetonitrile with an electrolyte like lithium perchlorate or tetrabutylammonium hexafluorophosphate is a common system.[17]
-
Monomer Concentration: The concentration of the monomer influences the rate of polymerization and the quality of the resulting film.
-
Electrochemical Method: Polymerization can be carried out using potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic voltammetry) methods.[16][17] Each method offers different levels of control over the film growth and morphology.
Workflow for Electrochemical Polymerization:
Caption: Workflow for Electrochemical Polymerization.
Protocol 3: Electrochemical Polymerization of Methyl 5-iodothiophene-3-carboxylate
| Step | Procedure | Rationale |
| 1. Solution Preparation | Prepare a solution of methyl 5-iodothiophene-3-carboxylate (e.g., 0.1 M) and a supporting electrolyte (e.g., 0.1 M LiClO₄) in a suitable solvent like acetonitrile. | The concentrations can be adjusted to optimize film growth. |
| 2. Electrochemical Setup | Assemble a three-electrode electrochemical cell with a working electrode (e.g., ITO-coated glass, platinum, or gold), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl). | The three-electrode setup allows for precise control of the potential at the working electrode. |
| 3. Polymerization | Immerse the electrodes in the monomer solution and apply a potential or scan the potential using a potentiostat. For example, perform cyclic voltammetry between 0 V and an appropriate oxidation potential (e.g., 1.5-2.0 V) for a set number of cycles. | The oxidation potential should be sufficient to initiate polymerization but not so high as to cause over-oxidation and degradation of the polymer. |
| 4. Film Characterization | After polymerization, a polymer film will be deposited on the working electrode. Rinse the electrode with fresh solvent to remove unreacted monomer and electrolyte. | The deposited film can then be characterized electrochemically and spectroscopically. |
| 5. Drying | Dry the polymer-coated electrode under a stream of inert gas or in a vacuum oven. | Prepares the film for further analysis and device fabrication. |
Characterization of Synthesized Polymers
A comprehensive characterization of the synthesized polymers is essential to understand their structure-property relationships and to evaluate their potential for use in electronic devices.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure and regioregularity of the polymer. |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. |
| UV-Vis Spectroscopy | Investigates the electronic absorption properties of the polymer in solution and as a thin film, providing information about the π-π* transition and the optical bandgap. |
| Cyclic Voltammetry (CV) | Determines the HOMO and LUMO energy levels of the polymer, which are crucial for understanding charge injection and transport properties. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer. |
| Atomic Force Microscopy (AFM) | Provides information about the surface morphology and nanoscale ordering of the polymer thin films. |
Applications in Organic Electronic Devices
Polymers synthesized from methyl 5-iodothiophene-3-carboxylate can be incorporated as the active layer in various organic electronic devices.
-
Organic Field-Effect Transistors (OFETs): The semiconducting properties of these polymers make them suitable for the channel material in OFETs. The charge carrier mobility is a key performance metric.
-
Organic Photovoltaics (OPVs): In OPVs, these polymers can act as the electron donor material in a bulk heterojunction with an electron acceptor like a fullerene derivative. The power conversion efficiency (PCE) is the primary figure of merit.
-
Organic Light-Emitting Diodes (OLEDs): While less common for this specific monomer, with appropriate structural modifications, thiophene-based polymers can be used in the emissive or charge-transport layers of OLEDs.
The fabrication of these devices typically involves solution-based techniques such as spin-coating, drop-casting, or printing to deposit a thin film of the polymer onto a substrate. The performance of the device is highly dependent on the processing conditions and the resulting film morphology.
Conclusion
Methyl 5-iodothiophene-3-carboxylate is a valuable and versatile building block for the synthesis of a wide range of conjugated polymers for organic electronics. Its functional handles allow for precise control over the polymer structure and properties through well-established synthetic methods like Suzuki and Stille cross-coupling reactions, as well as through electrochemical polymerization. By carefully selecting the synthetic route, comonomers, and reaction conditions, researchers can tailor the electronic and physical properties of the resulting polymers to meet the specific demands of high-performance organic electronic devices. The protocols and insights provided in this application note serve as a foundational guide for scientists and engineers working to advance the field of organic electronics.
References
- Ueda, M. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)
- FINETECH INDUSTRY LIMITED.
- Couture, M. M. J.
- Kumar, R., & Sharma, A.
- Kallman, J. Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle.
- Antim.
- Chen, J., & Li, Y. Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers. RSC Publishing.
- General mechanism for the electropolymerization of thiophene derivatives.
- Thiophene‐Based Polymers: Synthesis and Applications.
- Polythiophene: From Fundamental Perspectives to Applications.
- Electrical Characterization of Organic Electronic M
- Development of the Synthesis of Thiophene and Thiazole Based Conjugated Polymers Through Direct Arylation and The Separation of Carbon Nanotubes Using Degradable Conjugated Polymers.
- McCullough, R. D. The Chemistry of Conducting Polythiophenes.
- Wei, Y., Chan, C. C., Tian, J., Jang, G. W., & Hsueh, K. F. Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. DTIC.
- Electronic and Optical Properties of Polythiophene Molecules and Deriv
- Wei, Y., Chan, C. C., Tian, J., Jang, G. W., & Hsueh, K. F. Electrochemical polymerization of thiophenes in the presence of bithiophene or terthiophene: kinetics and mechanism of the polymerization.
- DeLongchamp, D. M., & Kline, R. J. Molecular characterization of organic electronic films. PubMed.
- Electronic and Optical Properties of Polythiophene Molecules and Deriv
- Jiang, S., Dai, Q. Y., Guo, J. H., & Li, Y. In-situ/operando characterization techniques for organic semiconductors and devices. Researching.
- Characterization of Organic Conductive Materials as an Ecological Solution for RF Applic
- Polythiophene. Wikipedia.
- McCulloch, I., Heeney, M., Chabinyc, M. L., DeLongchamp, D., Kline, R. J., Cölle, M., Duffy, W., Fischer, D., & Toney, M. F. Thieno[3,2-b]thiophene−Diketopyrrolopyrrole-Containing Polymers for High-Performance Organic Field-Effect Transistors and Organic Photovoltaic Devices. Journal of the American Chemical Society.
- Methyl 5-iodothiophene-3-carboxyl
- New thiophene-based conjugated macrocycles for optoelectronic applications.
- The Synthesis and Application of Specialized Thiophene-Based Organic Electronic Materials. NINGBO INNO PHARMCHEM CO.,LTD..
- Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells.
- Stille Coupling. OpenOChem Learn.
- The Stille Reaction. Chem 115 Myers.
- Stille Coupling. SynArchive.
- Sumrra, S. H., Channar, P. A., Raza, H., Usman, M., & Shehzadi, S. A.
- Kumar, R., & Sharma, A.
- METHYL 5-AMINO-4-METHYLTHIOPHENE-3-CARBOXYL
- Stille Coupling. Chemistry LibreTexts.
- Methyl thiophene-3-carboxyl
- 5-Methylthiophene-3-carboxylic acid. ChemScene.
- Suzuki Coupling. Organic Chemistry Portal.
- Mobinikhaledi, A., Forughifar, N., & Shariatzadeh, M.
- The Suzuki Reaction. Chem 115 Myers.
- 2-Iodo-5-methylthiophene. ChemScene.
- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PMC.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- STM study on the self-assembly of oligothiophene-based organic semiconductors.
- Exploring Thiophene Compounds: Pioneering Applications in Organic Electronics. Semantic Scholar.
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- 4. chem.cmu.edu [chem.cmu.edu]
- 5. Polythiophene - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
optimizing reaction conditions for Methyl 5-iodothiophene-3-carboxylate synthesis
Technical Support Center: Synthesis of Methyl 5-iodothiophene-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-iodothiophene-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice for optimizing this important synthetic transformation. Here, we combine established chemical principles with field-proven insights to help you troubleshoot common issues and enhance your reaction outcomes.
Reaction Overview & Mechanism
The synthesis of Methyl 5-iodothiophene-3-carboxylate is typically achieved via an electrophilic aromatic substitution (SEAr) reaction. The starting material, Methyl thiophene-3-carboxylate, is an electron-deficient thiophene due to the electron-withdrawing nature of the ester group. This deactivation makes the iodination more challenging than that of unsubstituted thiophene, often requiring a potent iodinating agent and carefully controlled conditions to achieve high yield and selectivity.[1][2]
Common Synthetic Approach:
The most prevalent method involves the direct iodination of Methyl thiophene-3-carboxylate using an electrophilic iodine source, such as N-Iodosuccinimide (NIS), in a suitable solvent.[1][3] Acidic catalysis is sometimes employed to activate the iodinating agent.[3]
Caption: General reaction scheme for the synthesis.
The mechanism proceeds through the attack of the electron-rich C5 position of the thiophene ring on the electrophilic iodine atom of NIS. This forms a positively charged intermediate (a sigma complex), which is stabilized by resonance. Subsequent deprotonation by a weak base (like the succinimide anion or the solvent) restores aromaticity and yields the final product.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for this synthesis? A1: The most widely cited method is the reaction of Methyl thiophene-3-carboxylate with N-Iodosuccinimide (NIS) in a polar aprotic solvent like acetonitrile or dichloromethane. This method is generally high-yielding and avoids the use of harsh or metallic reagents.[1][3]
Q2: Why is the reaction often slow or low-yielding? A2: The starting material, Methyl thiophene-3-carboxylate, is electronically deactivated. The ester group withdraws electron density from the thiophene ring, making it less nucleophilic and thus less reactive towards electrophiles. This inherent property requires either longer reaction times, elevated temperatures, or the use of a catalyst to achieve good conversion.[1][2]
Q3: What are the typical yields I can expect? A3: With an optimized protocol, yields can range from good to excellent, typically between 70% and 95%. However, yields can be significantly lower if the reaction conditions are not ideal or if purification is inefficient.
Q4: What are the critical safety precautions I should take? A4:
-
N-Iodosuccinimide (NIS): NIS is a light-sensitive and moisture-sensitive solid. It should be stored in a dark, dry place. While not acutely toxic, it is an oxidizing agent and an irritant. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
-
Solvents: Acetonitrile and dichloromethane are volatile and toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Work-up: The reaction work-up often involves aqueous solutions of sodium thiosulfate to quench any remaining iodine or NIS. This reaction is exothermic and should be done with care.
Troubleshooting Guide
This section addresses specific issues you might encounter during the experiment.
Problem Area 1: Low or No Product Formation
Q: My TLC/LC-MS analysis shows only unreacted starting material, even after several hours. What are the likely causes?
A: This is a common issue related to insufficient reactivity. Here’s a systematic approach to diagnose the problem:
-
Cause 1: Purity of N-Iodosuccinimide (NIS).
-
Explanation: NIS can decompose over time, especially if exposed to light or moisture, reducing its potency.
-
Solution: Use freshly opened or purified NIS. You can check its purity by its appearance (should be a white to off-white crystalline solid) and melting point (decomposes around 200-201 °C).[6] If in doubt, purchase a new bottle from a reliable supplier.
-
-
Cause 2: Insufficient Activation.
-
Explanation: The deactivated thiophene ring may require more aggressive conditions to react.
-
Solution:
-
Increase Temperature: If the reaction is being run at room temperature, gradually increase the temperature to 40-50 °C or even to the reflux temperature of the solvent (e.g., acetonitrile, ~82 °C). Monitor the reaction by TLC every 1-2 hours.
-
Add a Catalytic Acid: A catalytic amount of a strong acid like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (TsOH) can protonate NIS, making it a much stronger electrophile.[3][7] Start with a small amount (e.g., 0.1 equivalents).
-
-
-
Cause 3: Incorrect Solvent Choice.
-
Explanation: The solvent plays a crucial role in stabilizing the intermediates.
-
Solution: Acetonitrile (MeCN) and Dichloromethane (DCM) are generally the best choices. If you are using a different solvent, consider switching to one of these.
-
Caption: Workflow for troubleshooting low conversion.
Problem Area 2: Formation of Byproducts
Q: My TLC plate shows a second, less polar spot above my product. I suspect it's the di-iodinated product. How can I prevent this?
A: Over-reaction is a sign that your conditions are too harsh or your stoichiometry is incorrect.
-
Cause 1: Stoichiometry of NIS.
-
Explanation: Using a significant excess of NIS can drive the reaction towards di-iodination, where the second iodine atom adds to the C4 position.
-
Solution: Use a precise amount of NIS, typically between 1.0 and 1.1 equivalents relative to the starting material. Add the NIS portion-wise over 15-30 minutes rather than all at once. This keeps the instantaneous concentration of the iodinating agent low, favoring mono-iodination.
-
-
Cause 2: Reaction Time.
-
Explanation: Allowing the reaction to run for too long after the starting material is consumed can lead to the slow formation of byproducts.
-
Solution: Monitor the reaction closely using TLC or LC-MS. Once the starting material is fully consumed (or when the ratio of product to starting material is optimal), quench the reaction immediately.
-
Table 1: Optimizing Reagent Stoichiometry
| NIS Equivalents | Reaction Time (h) | Temperature (°C) | Starting Material (%) | Mono-iodo Product (%) | Di-iodo Product (%) |
| 1.05 | 4 | 50 | < 2 | > 95 | ~3 |
| 1.20 | 4 | 50 | 0 | ~85 | ~15 |
| 1.05 | 12 | 50 | 0 | ~90 | ~10 |
Data is illustrative and will vary based on specific lab conditions.
Problem Area 3: Purification Challenges
Q: I'm having trouble separating my product from the succinimide byproduct and unreacted NIS during work-up and chromatography.
A: Proper work-up and purification techniques are crucial for obtaining a pure product.
-
Step 1: Aqueous Work-up.
-
Explanation: Succinimide is water-soluble, while your product is organic-soluble. A proper aqueous wash is the first and most effective purification step.
-
Protocol:
-
After quenching the reaction with aqueous sodium thiosulfate solution, dilute the mixture with your extraction solvent (e.g., Ethyl Acetate, DCM).
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium thiosulfate (to remove all iodine/NIS).
-
Saturated aqueous sodium bicarbonate (to remove any acidic catalyst).
-
Brine (to remove bulk water).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
-
Step 2: Column Chromatography.
-
Explanation: If impurities remain, column chromatography is necessary.
-
Solution:
-
Stationary Phase: Use standard silica gel.
-
Mobile Phase: A non-polar/polar solvent system is effective. Start with a low polarity mixture like 95:5 Hexanes:Ethyl Acetate and gradually increase the polarity. Your product is moderately polar and should elute well before any remaining succinimide. A typical Rf value to aim for is 0.3-0.4 in your chosen eluent system.
-
-
Detailed Experimental Protocol
This protocol is a reliable starting point for the synthesis.
Materials:
-
Methyl thiophene-3-carboxylate (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.05 eq)
-
Acetonitrile (anhydrous)
Procedure:
-
To a dry, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add Methyl thiophene-3-carboxylate.
-
Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Add N-Iodosuccinimide (1.05 eq) in one portion (or portion-wise if di-iodination is a concern).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate as eluent).
-
If the reaction is slow, gently heat the mixture to 40-50 °C. Continue monitoring until the starting material is consumed (typically 2-6 hours).
-
Once complete, cool the reaction to room temperature. Remove the solvent under reduced pressure.
-
Dissolve the residue in Ethyl Acetate (or another suitable organic solvent).
-
Wash the organic solution with 10% aqueous sodium thiosulfate (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
If necessary, purify the crude material by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate.
-
Combine the pure fractions and remove the solvent to yield Methyl 5-iodothiophene-3-carboxylate as a white to pale yellow solid.
References
-
Castanet, A. S., Colobert, F., & Broutin, P. E. (2002). Mild and regioselective iodination of electron-rich aromatic compounds with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. [Link][7]
-
Gabriele, B., Mancuso, R., Salerno, G., & Larock, R. C. (2012). A Direct Iodocyclization Approach to Substituted 3-Iodothiophenes. The Journal of Organic Chemistry, 77(17), 7640-7645. [Link][8]
-
Organic Syntheses. (1957). N-Iodosuccinimide. Organic Syntheses, 37, 66. [Link][6]
-
Prakash, G. K. S., et al. (2004). N-Halosuccinimide/BF3–H2O: Efficient Electrophilic Halogenating Systems for Aromatics. Angewandte Chemie International Edition, 43(40), 5203-5206. [Link]
-
Racys, D. T., Sharif, S. A. I., Pimlott, S. L., & Sutherland, A. (2016). Silver(I) Triflimide: A New Catalyst for the Activation of N-Iodosuccinimide in the Mild and Rapid Iodination of Arenes. The Journal of Organic Chemistry, 81(2), 772-780. [Link]
Sources
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- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 8. An Iodocyclization Approach to Substituted 3-Iodothiophenes [organic-chemistry.org]
Technical Support Center: Methyl 5-iodothiophene-3-carboxylate Cross-Coupling
Status: Operational Ticket ID: #THIO-5-IODO-OPT Assigned Specialist: Senior Application Scientist
Executive Summary & Substrate Analysis
Subject: Optimization of cross-coupling yields for Methyl 5-iodothiophene-3-carboxylate (CAS: 175203-37-9).
The Challenge: This substrate presents a dichotomy in reactivity. The thiophene ring is inherently electron-rich, but the ester at the C3 position withdraws electron density, stabilizing the C-I bond slightly more than in unsubstituted iodothiophenes. However, the primary failure modes are protodehalogenation (loss of iodine to form methyl thiophene-3-carboxylate) and catalyst deactivation due to sulfur coordination (the "soft" sulfur atom competing with ligands for the Palladium center).
The Solution: High yields (>85%) are achievable by shifting from "Gen-1" catalysts (e.g., Pd(PPh3)4) to bulky, electron-rich phosphine ligands (Buchwald-type) that facilitate rapid oxidative addition and prevent sulfur poisoning.
Diagnostic Workflow (The "Why")
Before altering your protocol, identify your specific failure mode using the decision tree below.
Troubleshooting Decision Matrix
Figure 1: Diagnostic logic for identifying the root cause of yield loss in halothiophene couplings.
Optimization Parameters (The "How")
To maximize yield, we must outcompete the side reactions. The following parameters are validated for this specific scaffold.
A. Ligand Selection: The Critical Variable
Standard ligands like PPh3 often fail here because the thiophene sulfur can displace them, leading to catalyst death (Pd black). You need bulky, electron-rich ligands.
| Ligand Class | Recommendation | Rationale |
| Gen-1 (PPh3) | ❌ Avoid | Labile; susceptible to displacement by thiophene sulfur. |
| Buchwald (SPhos) | ✅ Preferred | High turnover; bulky structure prevents sulfur coordination; accelerates oxidative addition. |
| Buchwald (XPhos) | ✅ Excellent | Alternative to SPhos; often better for sterically hindered boronic acids. |
| Bidentate (dppf) | ⚠️ Conditional | Good for stability, but often slower reaction rates leading to dehalogenation. |
B. Base & Solvent Systems
The methyl ester at C3 is susceptible to hydrolysis under aggressive aqueous basic conditions (e.g., NaOH, KOH).
-
Best Practice: Use Potassium Phosphate (K3PO4) .[1][2][3] It buffers at a lower pH than carbonates or hydroxides, preserving the ester.
-
Solvent: Toluene/Water (10:[1]1) or Dioxane/Water (10:1). The biphasic system dissolves the inorganic base while protecting the organic ester in the organic phase.
Validated Protocol: High-Yield Suzuki Coupling
Target Reaction: Methyl 5-iodothiophene-3-carboxylate + Aryl Boronic Acid
Reagents:
-
Substrate: Methyl 5-iodothiophene-3-carboxylate (1.0 equiv)
-
Boronic Acid: Aryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: Pd2(dba)3 (0.02 equiv / 2 mol% Pd)
-
Ligand: SPhos (0.08 equiv / 8 mol%) (Note: 1:2 Pd:Ligand ratio is crucial)
-
Base: K3PO4 (tribasic, 2.0 equiv)
-
Solvent: Toluene : Water (10:1 ratio)[1]
Step-by-Step Procedure:
-
Pre-complexation (Optional but Recommended): In the reaction vial, add Pd2(dba)3 and SPhos. Add the Toluene portion. Stir at RT for 5 minutes. Why? This ensures the active catalytic species L2Pd(0) is formed before it encounters the oxidative environment.
-
Loading: Add the Iodothiophene substrate, Boronic acid, and solid K3PO4.
-
Degassing (CRITICAL): Add the water. Seal the vial. Spurge with Argon or Nitrogen for 10–15 minutes via a needle submerged in the solvent with a vent needle.
-
Technical Note: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.
-
-
Reaction: Heat to 80°C for 2–4 hours.
-
Monitoring: Check LCMS at 1 hour. If the reaction stalls, do NOT add more catalyst; the cycle is likely dead.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water. Do not wash with strong base. Dry over MgSO4 and concentrate.
Mechanistic Insight: Why This Works
The primary enemy of 5-iodothiophenes is Protodehalogenation . This occurs when the oxidative addition intermediate (L-Pd(II)-Ar-I) captures a hydride source instead of transmetallating.
Figure 2: Kinetic competition. SPhos accelerates the main cycle (Green/Yellow), preventing the red side-path.
By using SPhos , we create a sterically crowded environment around the Palladium. This facilitates the reductive elimination step and, more importantly, stabilizes the Pd(0) species, preventing it from aggregating into inactive Palladium black.
FAQ & Troubleshooting
Q: I see a spot on TLC just below my product that fluoresces blue. What is it? A: This is likely the homocoupling dimer of your boronic acid.
-
Fix: Reduce the equivalents of boronic acid (try 1.1 equiv) or improve your degassing (oxygen promotes dimerization).
Q: My ester hydrolyzed to the carboxylic acid. A: Your conditions are too wet or too basic.
-
Fix: Switch from K3PO4 to Anhydrous K3PO4 or CsF (Cesium Fluoride) in dry Dioxane. CsF promotes the reaction via the "anhydrous pathway" without generating hydroxide ions.
Q: The reaction turns black immediately upon heating. A: "Palladium Black" precipitation. Your ligand is not stabilizing the metal.
-
Fix: Ensure you are using SPhos or XPhos . If using PPh3, switch immediately. Also, check that your solvent is not contaminated with sulfur impurities (common in low-grade toluene).
Q: Can I use Pd(dppf)Cl2? A: Yes, it is a robust alternative if SPhos is unavailable. However, reaction times will be longer (overnight), which increases the risk of ester hydrolysis.
References
-
Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.
- Key Insight: Establishes SPhos/XPhos as superior ligands for heteroaryl chlorides/iodides.
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society.
- Key Insight: Specifically addresses thiophene coupling challenges.
-
Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
- Key Insight: Foundational mechanism and base selection (Phosphate vs Carbon
-
BenchChem Technical Support. (2025). "Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions."
- Key Insight: Troubleshooting sulfur poisoning and Pd black form
Sources
Technical Support Center: Troubleshooting Failed Suzuki Reactions with Methyl 5-iodothiophene-3-carboxylate
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, with a specific focus on the challenging substrate, Methyl 5-iodothiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. The methodologies and insights provided herein are grounded in established chemical principles and field-proven strategies to ensure the integrity and success of your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding Suzuki reactions with electron-deficient heteroaryl halides.
Q1: Why is my Suzuki coupling with Methyl 5-iodothiophene-3-carboxylate failing or giving low yields?
A1: Low yield or complete failure is a frequent issue and can often be attributed to several factors.[1] Methyl 5-iodothiophene-3-carboxylate is an electron-deficient heteroaryl halide, which can present unique challenges. Potential causes include suboptimal reaction conditions (catalyst, ligand, base, solvent, temperature), degradation of reagents, or the presence of impurities.[1] The electron-withdrawing nature of the ester group can influence the reactivity of the C-I bond, and the thiophene ring itself can interact with the palladium catalyst.
Q2: What are the most common side reactions I should be aware of?
A2: The primary side reactions to monitor are protodeboronation and homocoupling .
-
Protodeboronation is the undesired cleavage of the carbon-boron bond of your boronic acid, which is replaced by a carbon-hydrogen bond.[2][3] This consumes your nucleophilic partner and reduces the yield of your desired product.[3]
-
Homocoupling is the coupling of two boronic acid molecules or two aryl halide molecules.[4] The presence of oxygen is a frequent cause of boronic acid homocoupling.[1]
Q3: How critical is the choice of palladium catalyst and ligand for this specific substrate?
A3: The choice of catalyst and ligand is paramount. While standard catalysts like Pd(PPh₃)₄ can be effective, electron-deficient substrates like Methyl 5-iodothiophene-3-carboxylate often benefit from more specialized ligand systems.[5] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), can significantly improve reaction efficiency by promoting the rate-limiting oxidative addition step and facilitating reductive elimination.[6][7]
Q4: Can the ester group on my thiophene substrate be problematic?
A4: Yes, the methyl ester group is base-sensitive and can be hydrolyzed under strongly basic conditions, especially at elevated temperatures.[8] This can lead to the formation of the corresponding carboxylic acid, complicating purification and potentially affecting the reaction outcome. The choice of a milder base is often necessary to preserve the ester functionality.
II. In-Depth Troubleshooting Guide
This guide is structured by observable symptoms in your reaction, providing a logical workflow to diagnose and solve the problem.
Symptom 1: No Reaction or Low Conversion of Starting Materials
If you observe primarily unreacted starting materials (Methyl 5-iodothiophene-3-carboxylate and the boronic acid), consider the following causes and solutions.
Potential Cause A: Inactive Catalyst
The active catalytic species in a Suzuki coupling is Pd(0).[9] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Failure to do so will result in an inactive catalyst.
Solutions:
-
Use a Pd(0) Precatalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[1]
-
Ensure Proper Ligand Ratio: Phosphine ligands can be oxidized by trace air, rendering them ineffective at coordinating with the palladium center.[1] Use fresh, properly stored ligands and consider a slightly higher ligand-to-palladium ratio (e.g., 2:1 to 4:1) to ensure sufficient active ligand is present.[1]
-
Pre-activation of Catalyst: In some cases, pre-stirring the Pd(II) source with the phosphine ligand for a short period before adding other reagents can facilitate the formation of the active catalyst.
Potential Cause B: Suboptimal Base Selection
The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[8][10][11] An inappropriate base can lead to a stalled reaction.
Solutions:
-
Screen Different Bases: The optimal base is highly substrate-dependent. For ester-containing substrates, milder bases are often preferred to prevent hydrolysis.
-
Consider Solubility: The base must have some solubility in the reaction medium to be effective. Ensure adequate mixing to facilitate interaction between the solid base and the dissolved reactants.
| Base | Strength | Typical Use & Considerations | Reference |
| K₂CO₃ | Moderate | A common and effective choice, often used in aqueous solvent mixtures.[7] | [7] |
| K₃PO₄ | Strong | Often very effective, particularly in anhydrous conditions, but can be more prone to causing ester hydrolysis at high temperatures.[5][12] | [5][12] |
| Cs₂CO₃ | Strong | Highly soluble in organic solvents and often used for challenging couplings.[12] | [12] |
| NaHCO₃ | Weak | Useful for highly base-sensitive substrates where ester hydrolysis is a major concern.[7] | [7] |
Potential Cause C: Inappropriate Solvent System
The solvent must be able to dissolve the organic substrates and, to some extent, the inorganic base.[5] Poor solubility can lead to a heterogeneous mixture with slow reaction kinetics.
Solutions:
-
Optimize Solvent Mixture: A mixture of an organic solvent and water is commonly used to facilitate the dissolution of both organic and inorganic components.[5][13] Common systems include 1,4-dioxane/water, THF/water, and toluene/water.[5][14]
-
Consider Polar Aprotic Solvents: Solvents like DMF or DMSO can be effective but can also influence the reaction in complex ways.[13][15] For instance, some polar solvents can favor different reaction pathways.[15]
Symptom 2: Significant Protodeboronation Observed
If you detect a significant amount of the deboronated byproduct of your boronic acid, this indicates that the C-B bond is being cleaved before it can participate in the cross-coupling.
Potential Cause A: Unstable Boronic Acid
Some boronic acids, particularly heteroaromatic ones, are inherently unstable and prone to protodeboronation.[2][3]
Solutions:
-
Use Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) or potassium organotrifluoroborates are often more stable alternatives to boronic acids.[16][17] They can act as a "slow-release" source of the boronic acid under the reaction conditions, minimizing its concentration and thus the rate of decomposition.[18]
-
Minimize Reaction Time: Optimize conditions to achieve the fastest possible reaction rate, thereby outcompeting the slower protodeboronation pathway. This can involve using a more active catalyst system or higher temperatures.
Potential Cause B: Incompatible Reaction Conditions
The reaction pH and the presence of water can significantly influence the rate of protodeboronation.[2]
Solutions:
-
Anhydrous Conditions: For particularly unstable boronic acids, switching to anhydrous conditions with a base like K₃PO₄ can be beneficial.[7]
-
Control pH: The mechanism of protodeboronation can be pH-dependent.[2] While Suzuki reactions are typically basic, avoiding excessively high pH can sometimes mitigate this side reaction.
Symptom 3: Formation of Homocoupling Byproducts
The presence of biaryl products derived from either two molecules of your boronic acid or two molecules of Methyl 5-iodothiophene-3-carboxylate indicates homocoupling.
Potential Cause A: Presence of Oxygen
Oxygen can facilitate the palladium-catalyzed oxidative homocoupling of boronic acids.[1][4]
Solutions:
-
Rigorous Degassing: Ensure that your solvent and reaction mixture are thoroughly degassed. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique.
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas to prevent oxygen from entering the system.
Potential Cause B: Issues with Catalyst Reduction
When using a Pd(II) precatalyst, the in-situ reduction to Pd(0) can sometimes consume the boronic acid, leading to homocoupling.[1]
Solution:
-
Use a Pd(0) Source: As mentioned previously, starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue.[1]
III. Experimental Protocols & Methodologies
General Procedure for a Suzuki-Miyaura Coupling with Methyl 5-iodothiophene-3-carboxylate
Materials:
-
Methyl 5-iodothiophene-3-carboxylate (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add Methyl 5-iodothiophene-3-carboxylate, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Screening of Reaction Conditions
For challenging couplings, a systematic screening of reaction parameters is often necessary. A suggested screening matrix is provided below.
| Variable | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Catalyst (2 mol%) | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd₂(dba)₃/SPhos | Pd(OAc)₂/XPhos |
| Base (2 equiv) | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | NaHCO₃ |
| Solvent (0.2 M) | Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) | THF/H₂O (4:1) | Anhydrous Dioxane |
| Temperature | 80 °C | 100 °C |
IV. Visual Diagrams
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree for Failed Reactions
Caption: A decision tree for troubleshooting low conversion in Suzuki reactions.
V. References
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. MDPI. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
-
Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. Semantic Scholar. [Link]
-
The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]
-
The effect of different solvents on the Suzuki coupling reaction. ResearchGate. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
Use of Base Metals in Suzuki Coupling. Wordpress. [Link]
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
-
2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]
-
Failed suzuki coupling, any suggenstions? Reddit. [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. SpringerLink. [Link]
-
Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications (RSC Publishing). [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00654E [pubs.rsc.org]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. research-information.bris.ac.uk [research-information.bris.ac.uk]
large-scale synthesis challenges for Methyl 5-iodothiophene-3-carboxylate
The following technical guide is structured as a specialized support center resource for the large-scale synthesis of Methyl 5-iodothiophene-3-carboxylate . It addresses the specific regiochemical and process engineering challenges associated with this scaffold.
Topic: Process Optimization & Troubleshooting for Large-Scale Iodination Audience: Process Chemists, Scale-Up Engineers, and R&D Scientists Document ID: TSC-THIO-5I-003
Executive Summary & Strategic Route Selection
Methyl 5-iodothiophene-3-carboxylate is a critical intermediate for Suzuki-Miyaura couplings in the synthesis of complex pharmaceuticals. The core challenge in synthesizing this molecule is Regiochemical Fidelity .
The thiophene ring bears a carboxylate ester at the C3 position.[1] In Electrophilic Aromatic Substitution (EAS), the interplay between the sulfur atom's activation and the ester's deactivation dictates the product distribution.
-
The Sulfur Effect: Activates
-positions (C2 and C5). -
The Ester Effect (EWG): Deactivates the ring, but deactivation is most pronounced at C2 (ortho) and C4 (meta). C5 is "vinylogously para" and retains the most electron density.
Therefore, Electrophilic Iodination favors the C5 position.
Contrast Warning: Do not attempt direct lithiation (e.g.,
Recommended Synthetic Pathway (Electrophilic)
We recommend an Iodine/Oxidant system for scale-up (Cost/Efficiency) or N-Iodosuccinimide (NIS) for smaller, high-purity batches.
Figure 1: Reaction pathway showing the competition between the desired C5-functionalization and common impurities.
Critical Process Parameters & Data
The following data summarizes the impurity profile and control parameters based on internal process optimization.
| Parameter | Specification / Target | Impact on Quality |
| Stoichiometry (I+) | 0.55 eq I | Excess leads directly to 2,5-diiodo impurity. |
| Temperature | 20–25 °C (Strict Control) | >35 °C increases 2-iodo formation (thermodynamic drift). |
| Solvent System | AcOH / H | Water content modulates HIO |
| Reaction Time | 4–6 Hours | Prolonged stirring promotes disproportionation. |
Troubleshooting Guide (Q&A Format)
Category A: Regioselectivity Issues
Q1: I am detecting significant levels (5–10%) of the 2-iodo isomer. Why is the directing effect failing? Technical Insight: While C5 is electronically favored, C2 is sterically accessible and activated by the sulfur. High levels of the 2-iodo isomer usually indicate acid catalysis overdrive or thermal excursions .
-
Root Cause: Strong protic acids can protonate the ester carbonyl, altering the electronic deactivation pattern. Additionally, higher temperatures lower the selectivity barrier between C2 and C5.
-
Corrective Action:
-
Lower the reaction temperature to 0–5 °C during the addition of the iodinating agent.
-
If using TFA or H
SO , reduce the concentration. Switch to a milder system like NIS in Acetonitrile or I /HIO in 90% Acetic Acid without mineral acid.
-
Q2: My HPLC shows 15% of the 2,5-diiodo impurity, but starting material is still present. How do I fix this? Technical Insight: This is a classic "mixing" vs. "kinetics" problem. The mono-iodo product is still reactive (the iodine at C5 only weakly deactivates the C2 position). If local concentrations of iodinating agent are high, the product reacts again before the starting material can mix in.
-
Corrective Action:
-
Rate of Addition: The oxidant (or NIS) must be added slowly over 2–3 hours.
-
Agitation: Ensure high-shear mixing, especially in heterogeneous systems (like I
in water/acid). -
Endpoint Strategy: Do not chase 100% conversion. Stop the reaction at 95–97% conversion. It is far easier to separate non-polar Starting Material (SM) from the Product than to separate the Di-iodo impurity.
-
Category B: Purification & Workup
Q3: The product is colored (pink/purple) after workup. Is it decomposing?
Technical Insight: C-I bonds on electron-deficient thiophenes are photosensitive and can release radical iodine (
-
Corrective Action:
-
Quench: Ensure a robust quench with 10% Sodium Thiosulfate or Sodium Bisulfite until the organic layer is pale yellow/colorless.
-
Stabilization: Add a trace of copper powder or silver wool during storage if the material is unstable, though typically, storing in amber bottles at 4 °C is sufficient.
-
Recrystallization: Recrystallize from Heptane/EtOAc or Methanol . Avoid chlorinated solvents for long-term storage as they can generate radicals.
-
Q4: I cannot separate the 2-iodo isomer from the 5-iodo target by column chromatography.
Technical Insight: Regioisomers of thiophene esters often have identical R
-
Corrective Action:
-
Do not rely on chromatography. Optimization must happen in the reactor.
-
Crystallization: The 5-iodo isomer typically has a higher melting point and better symmetry/packing than the 2-iodo isomer. Use slow cooling crystallization from Methanol. The 2-iodo isomer tends to stay in the mother liquor.
-
Detailed Experimental Workflow (Large Scale)
This protocol utilizes the atom-economical Iodine/Iodic Acid method, minimizing waste for scale-up.
Safety Note: This reaction is exothermic. Iodine is corrosive. HIO
Figure 2: Process flow diagram for the oxidative iodination of methyl thiophene-3-carboxylate.
Step-by-Step Protocol:
-
Charge: To a glass-lined reactor, add Methyl thiophene-3-carboxylate (1.0 wt), Acetic Acid (5.0 vol), and Water (1.0 vol).
-
Iodine Charge: Add solid Iodine (0.55 eq). The mixture will be a dark slurry.
-
Oxidant Addition: Dissolve Iodic Acid (HIO
, 0.22 eq) in minimal water. Add this solution dropwise to the reactor over 2 hours. -
Monitor: Stir at 20–25 °C. Check HPLC at 4 hours.
-
Target: SM < 2.0%, Di-iodo < 3.0%.
-
-
Quench: Add 10% Aqueous Sodium Thiosulfate solution slowly. The dark iodine color should fade to yellow.
-
Isolation: Dilute with water (precipitating the product) or extract into DCM. Wash with saturated NaHCO
to remove acetic acid. -
Purification: Concentrate and recrystallize from hot Methanol (approx 3 vol). Cool to 0 °C to harvest.
References
- Regioselectivity in Thiophene Derivatives: Gronowitz, S. Thiophene and Its Derivatives; Wiley-Interscience: New York, 1991. (Standard text establishing C2 vs C5 directing effects).
-
Iodination Methodologies (NIS vs I2/Oxidant): Castagnetti, E.; Schlosser, M. "Halogen-Dance" Reactions of Thiophenes. Chemistry – A European Journal, 2005 , 11, 1929. Link
- Atom-Economical Iodination (I2/HIO3)
- Scale-Up of Halogenated Thiophenes: Organic Syntheses, Coll. Vol. 11, p.102 (2025); Vol. 91, p.245 (2015). (General protocols for thiophene handling).
Sources
- 1. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 2. iris.unipa.it [iris.unipa.it]
- 3. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Efficient Coupling with Methyl 5-iodothiophene-3-carboxylate
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl 5-iodothiophene-3-carboxylate. This guide is structured to provide direct, actionable solutions to common challenges encountered during cross-coupling reactions. We will delve into the causality behind experimental choices to empower you to optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst selection so critical for a substrate like Methyl 5-iodothiophene-3-carboxylate?
A: The structure of Methyl 5-iodothiophene-3-carboxylate presents unique challenges and opportunities. As a heteroaryl halide, the thiophene ring's sulfur atom can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2] Furthermore, the molecule contains an electron-withdrawing methyl ester group, which influences the electronic properties of the C-I bond, making oxidative addition generally favorable.[3] The choice of catalyst, and particularly the ligand, is critical to navigate these factors, ensuring high catalytic turnover, preventing unwanted side reactions, and achieving high yields.
Q2: I'm new to cross-coupling. Which reaction type is the best starting point for this substrate?
A: For general C-C bond formation with broad functional group tolerance and readily available reagents, the Suzuki-Miyaura coupling is the most widely used and often the best starting point.[4][5] The reaction conditions are typically mild, and the boronic acid reagents are generally stable and have low toxicity.[6][7] This makes it a robust choice for initial investigations before exploring other coupling reactions like Stille or Sonogashira, which may have more specific applications or challenges (e.g., tin toxicity in Stille).[8]
Q3: What is the general role of a phosphine ligand, and why are bulky, electron-rich ligands so often recommended?
A: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos, XPhos) serve several key functions:
-
Promote Oxidative Addition: Their electron-donating nature increases the electron density on the palladium(0) center, facilitating its insertion into the aryl-iodide bond.[9]
-
Accelerate Reductive Elimination: Their steric bulk promotes the final, product-forming step of the catalytic cycle.[9]
-
Prevent Catalyst Deactivation: They can prevent the formation of inactive palladium clusters (Pd black) and minimize side reactions.[10] For heteroaryl substrates, these ligands are particularly effective at overcoming potential catalyst inhibition by the heteroatom.[1]
Q4: How do I choose the right base for my coupling reaction?
A: The base plays a critical role, most notably in the transmetalation step of the Suzuki coupling by activating the boronic acid.[11][12] The choice depends on the reaction type and the stability of your substrate.
-
For Suzuki Couplings: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common.[11] Cs₂CO₃ is often highly effective for heteroaryl couplings.[4]
-
For Ester-Containing Substrates: Your substrate, Methyl 5-iodothiophene-3-carboxylate, contains a methyl ester which can be hydrolyzed under strongly basic conditions, especially with aqueous bases and heat.[13] If you observe ester hydrolysis, consider using a milder base like potassium fluoride (KF) or potassium bicarbonate (KHCO₃), or switching to anhydrous conditions with a base like K₃PO₄.[13][14]
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds.[4] However, even with a seemingly straightforward substrate, challenges can arise.
Q: My Suzuki coupling yield is low or the reaction has stalled. What should I investigate first?
A: Low conversion is a common issue that can often be traced to one of four key areas: catalyst system, reaction conditions, reagent quality, or side reactions.
1. Catalyst System Inactivity:
-
Cause: The chosen palladium source and ligand may not be optimal. Standard catalysts like Pd(PPh₃)₄ can be inefficient for heteroaryl substrates.[15]
-
Solution: Switch to a more robust catalyst system. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos is highly effective for thiophene derivatives.[4][16] Using a pre-formed Buchwald precatalyst can also improve reliability.[10]
2. Suboptimal Reaction Conditions:
-
Cause: Insufficient degassing, incorrect temperature, or poor mixing can halt the reaction. Palladium(0) catalysts are sensitive to oxygen, which can cause oxidation and deactivation.[10]
-
Solution: Ensure your solvent is thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[10] If the reaction is sluggish at a lower temperature (e.g., 80 °C), a moderate increase may help, but be cautious of potential ester hydrolysis.[10][13] In biphasic systems (e.g., toluene/water), vigorous stirring is essential.[10]
3. Reagent Quality and Stoichiometry:
-
Cause: The boronic acid may have decomposed (protodeboronation), or the base may be impure or hydrated when anhydrous conditions are needed.
-
Solution: Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts, which can release the boronic acid slowly under the reaction conditions.[6][17] Ensure your base is of high quality and appropriately handled.
4. Competing Side Reactions:
-
Cause: The most common side reaction is the homocoupling of your boronic acid, often facilitated by the presence of oxygen.[10] Another possibility is protodeboronation, where the boronic acid is converted to an arene before it can couple.
-
Solution: Rigorous degassing is the best way to minimize homocoupling.[10] To avoid protodeboronation, ensure the base is added correctly and the reaction is heated promptly after all reagents are combined.
Optimized Catalyst Systems for Suzuki Coupling of Methyl 5-iodothiophene-3-carboxylate
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent System | Temp (°C) | Typical Yield | Reference |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | Cs₂CO₃ (1.4) | THF / H₂O | 80 | High | [4] |
| Pd(OAc)₂ (0.25-1) | SPhos (0.5-2) | K₃PO₄ (2.0) | Dioxane / H₂O | 60-80 | 69-93% | [16][17] |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (3.0) | Dioxane / H₂O | 90 | Moderate-Good | [18] |
| Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | K₂CO₃ (2.0) | Toluene | RT-80 | Variable | [12] |
Note: Yields are highly dependent on the specific boronic acid coupling partner.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add Methyl 5-iodothiophene-3-carboxylate (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent. Add this mixture to the reaction vial.
-
Solvent and Degassing: Add the degassed solvent system (e.g., 10 mL of a 10:1 mixture of Dioxane/H₂O). Seal the vial and sparge the mixture with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Stille cross-coupling reaction.
Sonogashira Coupling
-
Q: I am observing significant alkyne homocoupling (Glaser coupling) in my Sonogashira reaction. How can I prevent this?
-
A: Glaser coupling is an oxidative homocoupling of terminal alkynes, often promoted by the copper(I) co-catalyst in the presence of oxygen. [19][20]To minimize this, ensure the reaction is run under strictly anaerobic conditions with rigorous degassing. Alternatively, consider using a "copper-free" Sonogashira protocol. These methods often require higher temperatures or specialized ligands but eliminate the primary cause of Glaser coupling. [21][22]* Recommended Catalyst System: For a standard Sonogashira, a system like PdCl₂(PPh₃)₂ (2-3 mol%) with CuI (1-2 mol%) in the presence of an amine base like triethylamine is a good starting point. [20][21]
-
Caption: The catalytic cycle for the copper-co-catalyzed Sonogashira reaction.
Buchwald-Hartwig Amination
-
Q: I need to couple an amine with my thiophene substrate. What are the most critical parameters for the Buchwald-Hartwig amination?
-
A: This reaction is highly sensitive to the choice of ligand and base. [23][24] * Ligand: You MUST use a specialized bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BrettPhos). Standard ligands like PPh₃ will not work. These ligands are commercially available, often as pre-formed palladium precatalysts which are highly efficient. [9][25] * Base: A strong, non-nucleophilic base is required. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are the most common choices. [26]Carbonates or phosphates are generally not strong enough.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used. [26]
-
-
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
References
-
Gundogdu, N., et al. (2022). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. [Link]
-
Scott, J.S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Petrova, O., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules. [Link]
-
Carrow, B.P. & Hartwig, J.F. (2011). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Scott, J.S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. [Link]
-
Zhang, Y., et al. (2019). Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems. Organic Chemistry Frontiers. [Link]
-
ResearchGate (n.d.). Optimization of Conditions for the Palladium(II)-Catalyzed Oxidative Cross-Coupling Reaction. ResearchGate. [Link]
-
Singh, K., & Arora, D. (2011). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink. [Link]
-
Gligorich, K.M., & Toste, F.D. (2015). Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications. PubMed. [Link]
-
ResearchGate (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Organic Chemistry Portal (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions. Organic Chemistry Portal. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Harvard University. [Link]
-
Reddit (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Hassan, M., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. [Link]
-
Lennox, A.J.J., & Lloyd-Jones, G.C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Wikipedia (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
NIH (n.d.). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. National Institutes of Health. [Link]
-
Reddit (2024). Struggling on suzuki couplings. Reddit. [Link]
-
Baran, P. (n.d.). Cross-Coupling Chemistry. Scripps Research. [Link]
-
Johnson Matthey (n.d.). Buchwald Hartwig amination catalysts. Johnson Matthey. [Link]
-
Chemistry LibreTexts (2023). Stille Coupling. Chemistry LibreTexts. [Link]
-
Wikipedia (n.d.). Stille reaction. Wikipedia. [Link]
-
Das, P., et al. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. The Royal Society of Chemistry. [Link]
-
Liang, L.C., et al. (n.d.). Electronic supplementary information for Catalytic Sonogashira Couplings. National Sun Yat-sen University. [Link]
-
Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Magano, J. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
MDPI (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation. MDPI. [Link]
-
YouTube (2024). The Ultimate Guide to Buchwald-Hartwig Amination. YouTube. [Link]
-
MDPI (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
-
Lennox, A.J.J., & Lloyd-Jones, G.C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. RSC Publishing. [Link]
-
Semantic Scholar (n.d.). Advancing total synthesis through the Stille cross-coupling. Semantic Scholar. [Link]
-
YouTube (2015). Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction. YouTube. [Link]
-
ChemRxiv (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
MDPI (n.d.). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling. MDPI. [Link]
-
NIH (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics. National Institutes of Health. [Link]
-
Hassan, M., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. SpringerLink. [Link]
-
de Vries, J.G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. [Link]
-
NIH (n.d.). Cross-Coupling and Related Reactions. National Institutes of Health. [Link]
-
YouTube (2018). Common cross coupling reactions. YouTube. [Link]
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Technical Support Center: Palladium Removal from Methyl 5-iodothiophene-3-carboxylate Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of residual palladium from your Methyl 5-iodothiophene-3-carboxylate products. Given the unique chemical nature of this heteroaromatic compound, which contains both sulfur and iodine, special considerations are necessary to achieve the stringent purity levels required for downstream applications, particularly in pharmaceutical development.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium so critical?
A1: There are three primary drivers for rigorous palladium removal:
-
Regulatory Compliance: Regulatory bodies, including the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA), enforce strict limits on elemental impurities in active pharmaceutical ingredients (APIs).[1][2] Palladium is classified as a Class 2B element under the ICH-Q3D guidelines, with a permitted daily exposure (PDE) limit for oral administration of 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug substance.[3]
-
Toxicological Concerns: Palladium compounds can be toxic and have been shown to have hepatotoxic (liver) and nephrotoxic (kidney) effects in experimental studies.[4] While metallic palladium is less of a concern, the soluble palladium salts and complexes that persist after synthesis pose a greater risk.[4][5]
-
Chemical Reactivity: Residual palladium can act as an unwanted catalyst in subsequent synthetic steps or interfere with biological assays, leading to unreliable or false results.[6]
Q2: My standard purification by silica gel chromatography isn't removing all the palladium. Why?
A2: This is a common and expected issue, especially with heteroaromatic compounds like yours. Standard column chromatography is often insufficient for complete palladium removal.[6] The sulfur atom in the thiophene ring of your product, Methyl 5-iodothiophene-3-carboxylate, can act as a ligand, forming a relatively stable complex with palladium species. This product-palladium complex can co-elute with your desired compound during chromatography, leading to persistent contamination. A dedicated metal scavenging step following chromatography is highly recommended to reliably reduce palladium to acceptable levels.[7]
Q3: What are the main strategies for palladium removal?
A3: The most common and effective methods involve using specialized materials called "scavengers" that selectively bind to palladium.[1] Other techniques include crystallization, extraction, and treatment with activated carbon.[1][8][9]
-
Scavengers: These are solid-supported materials (often silica or polymer-based) functionalized with groups that have a high affinity for palladium, such as thiols, amines, or triazines.[10][11]
-
Activated Carbon: This material can adsorb palladium, but it may also adsorb your product, potentially leading to significant yield loss.[1][12]
-
Crystallization: While it can be effective, crystallization alone may not be sufficient to remove palladium that is tightly bound to your product.[9] It is often used as a final polishing step after scavenging.
Q4: How do I choose the best scavenger for my product?
A4: The choice depends on the specific form of palladium in your reaction mixture (e.g., Pd(0) vs. Pd(II)), the solvent system, and your product's stability. For sulfur-containing molecules like Methyl 5-iodothiophene-3-carboxylate, scavengers with sulfur-based functional groups are particularly effective due to the strong affinity of sulfur for palladium.
-
Thiol-functionalized silica (e.g., SiliaMetS Thiol): Excellent for capturing a wide range of palladium species and a common first choice.[1]
-
2,4,6-Trimercaptotriazine (TMT): A powerful scavenger that precipitates palladium from solution and is highly effective.[13][14] It is available on silica or polymer supports.[14]
-
Amine-functionalized silica: Can also be effective, particularly for certain palladium complexes.
It is always best practice to perform a small-scale screening of a few different scavengers to identify the most efficient one for your specific process.[3]
Q5: How can I accurately measure the amount of residual palladium in my sample?
A5: The industry-standard methods for quantifying trace metal impurities are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[15] These techniques are highly sensitive and can detect palladium at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[6][16] For process development where rapid feedback is needed, colorimetric methods are also available.[15][16]
Palladium Removal Workflow
The following diagram outlines a general decision-making process for purifying your Methyl 5-iodothiophene-3-carboxylate product.
Caption: Decision workflow for palladium purification.
Troubleshooting Guide
Problem 1: Scavenging is incomplete; palladium levels remain high (>50 ppm).
| Potential Cause | Explanation & Recommended Solution |
| Insufficient Scavenger | The binding sites on the scavenger are saturated. Solution: Increase the equivalents of the scavenger. Start with 4-5 wt% equivalents and increase to 10-20 wt% if necessary.[17] |
| Ineffective Scavenger | The chosen scavenger may not have a high enough affinity for the specific palladium species in your mixture. Solution: Screen a panel of different scavengers. For your product, prioritize sulfur-based scavengers like thiol- or TMT-functionalized silica.[1][3] |
| Suboptimal Conditions | The kinetics of binding can be slow at room temperature. Solution: Increase the scavenging time (e.g., from 2 hours to overnight).[1] Gentle heating (e.g., 40-50 °C) can also significantly improve efficiency, but first confirm your product's stability at that temperature.[1][9] Ensure vigorous stirring to maintain good contact between the solution and the solid-supported scavenger. |
| Complex Formation | A pre-existing, strong complex between palladium and a ligand (e.g., phosphine) or the product itself may hinder scavenging. Solution: Consider a pre-treatment step. An acidic or basic wash might help break down the complex before adding the scavenger. |
Problem 2: Significant product loss occurs during the scavenging step.
| Potential Cause | Explanation & Recommended Solution |
| Non-Specific Adsorption | The scavenger is adsorbing your product in addition to the palladium. This is a known issue with activated carbon.[12] Solution: Switch to a more selective, functionalized silica scavenger, which has lower non-specific binding.[9][12] If using carbon, minimize the amount used and the contact time. |
| Incomplete Product Recovery | The product is trapped in the filter cake after the scavenger is removed. Solution: After filtering off the scavenger, wash the filter cake thoroughly with several portions of the reaction solvent to recover any adsorbed product. Combine the washings with the main filtrate. |
| Product Degradation | The scavenging conditions (e.g., elevated temperature, presence of a reactive scavenger) may be degrading your product. Solution: Perform the scavenging at a lower temperature, even if it requires a longer time. Run a control experiment with your pure product under the scavenging conditions (without palladium) to check for degradation. |
Comparative Overview of Common Palladium Removal Methods
| Method | Principle | Pros | Cons | Suitability for Thiophene Product |
| Thiol-Functionalized Silica | Covalent binding (chelation) of Pd by thiol groups. | High efficiency and selectivity[10]; low product loss; easy filtration. | Higher cost than carbon. | Excellent. Highly effective for Pd(0) and Pd(II). |
| Activated Carbon | Physical adsorption of Pd onto a porous carbon surface.[18] | Low cost; effective for removing Pd(0) black.[9] | Can be non-selective, leading to high product loss[12]; filtration can be slow. | Good, with caution. Use minimal amounts and screen for product loss. |
| TMT-Based Scavengers | Forms a highly insoluble palladium-TMT complex.[13] | Extremely effective, often reducing Pd to <10 ppm[14]; works well in various solvents. | Can be more expensive; requires filtration of a fine precipitate. | Excellent. A powerful option if other methods fail. |
| Column Chromatography | Differential adsorption on silica gel. | Removes other organic impurities simultaneously. | Often insufficient for complete Pd removal from heteroaromatics.[7] | Poor as a standalone method. Best used in combination with scavenging. |
| Crystallization | Selective precipitation of the desired product, leaving impurities in the mother liquor. | Can provide very high purity product; scalable. | May not be effective if Pd is strongly complexed with the product.[9] | Good as a final step. Use after a scavenging/chromatography step to purge remaining impurities. |
Experimental Protocols
Protocol 1: Palladium Removal Using Thiol-Functionalized Silica (Batch Mode)
This protocol is a reliable starting point for purifying Methyl 5-iodothiophene-3-carboxylate.
Caption: Workflow for scavenger-based palladium removal.
Detailed Steps:
-
Preparation: Dissolve the crude product containing residual palladium in an appropriate organic solvent (e.g., Ethyl Acetate, THF, Toluene).
-
Scavenging: Add the selected thiol-functionalized silica scavenger (typically 4-10 equivalents by weight relative to the theoretical amount of palladium).
-
Agitation: Stir the mixture vigorously at room temperature. The process can often be monitored by observing the solution becoming less colored as the palladium binds to the off-white scavenger.[17] For many applications, 2-4 hours is sufficient.[1]
-
Filtration: Once scavenging is complete, filter the mixture through a short pad of Celite® to remove the solid scavenger.[1]
-
Recovery: Wash the filter cake thoroughly with the same solvent to ensure complete recovery of your product.
-
Analysis: Concentrate the combined filtrate and analyze a sample for residual palladium content using ICP-MS to confirm the desired purity has been achieved.[1]
Protocol 2: Palladium Removal Using Activated Carbon
Use this method with caution due to the risk of product loss. It is most effective for removing palladium black (Pd(0)).
-
Preparation: Dissolve the crude product in a suitable solvent.
-
Treatment: Add a small amount of activated carbon (start with 0.1-0.2 weight equivalents relative to your product).
-
Agitation: Stir the mixture at room temperature or gentle heat (40-50 °C) for 1-2 hours.[9]
-
Filtration: Filter the mixture through a pad of Celite®, as carbon particles can be very fine. The Celite bed is crucial to prevent carbon from passing through.
-
Recovery & Analysis: Wash the filter cake, concentrate the filtrate, and analyze for both product yield and residual palladium. Compare the yield to your starting material to quantify any loss.
References
- Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 406–413.
- Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. (1997). Organic Process Research & Development.
- Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. (n.d.). Sigma-Aldrich.
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Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]
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Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016). Johnson Matthey Technology Review. [Link]
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Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific. [Link]
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Metal Scavengers in Process Chemistry An Investigative Study. (n.d.). Biotage. [Link]
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How can I remove palladium Pd catalyst easily? (2015). ResearchGate. [Link]
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An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II). (2010). ACS Publications. [Link]
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Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ResearchGate. [Link]
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Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026). Pharmaceutical Technology. [Link]
- Method of removing palladium. (2005).
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Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support for a Functional Heterogeneous Palladium Catalyst. (n.d.). PMC. [Link]
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Why palladium metal scavengers are not all the same. (2023). Biotage. [Link]
-
Your trick to remove residual palladium. (2025). Reddit. [Link]
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Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications. [Link]
-
Silica gel for metal scavenger. (n.d.). Chromatorex. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]
-
A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. (n.d.). PMC. [Link]
-
Pd on carbon (activated carbon impregnated with Pd). (2022). Environmental Genome Initiative. [Link]
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Metal Scavenging using bulk SiliaMetS functionalized silica. (2016). YouTube. [Link]
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How to Remove Palladium in three easy steps. (2023). Biotage. [Link]
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Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon. (n.d.). SciSpace. [Link]
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Copper will replace toxic palladium and expensive platinum in the synthesis of medications. (2017). EurekAlert!. [Link]
- Process for recovery of palladium from spent catalyst. (n.d.).
- Process for the recovery of palladium from spent silica. (2004).
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Pharmaceutical Testing: Test Identifies Toxic Platinum And Palladium Without Time-consuming Sample Pretreatment. (2008). ScienceDaily. [Link]
-
Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. (2022). YouTube. [Link]
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General literature on Metals Removal. (n.d.). Wordpress. [Link]
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Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. (2017). JoVE. [Link]
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How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. (2025). Frontiers. [Link]
-
Toxicology of platinum, palladium, rhodium, and their compounds. (n.d.). ResearchGate. [Link]
-
An Up-To-Date Review on Biomedical Applications of Palladium Nanoparticles. (2019). MDPI. [Link]
-
Biological and hepatotoxic effects of palladium. An overview on experimental investigations and personal studies. (n.d.). PubMed. [Link]
-
Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. (n.d.). ResearchGate. [Link]
-
What processes or methods are in place for recycling or recovering palladium from spent electroplating solutions?. (2024). ProPlate® Posts. [Link]
-
Recovery of Palladium from the Spent Automobile Catalysts. (2022). Encyclopedia.pub. [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. onyxipca.com [onyxipca.com]
- 4. Biological and hepatotoxic effects of palladium. An overview on experimental investigations and personal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper will replace toxic palladium and expensive platinum in the synthesis of medications | EurekAlert! [eurekalert.org]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Sci-Hub. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients / Organic Process Research & Development, 2007 [sci-hub.box]
- 11. Polyethyleneimine-Modified Polymer as an Efficient Palladium Scavenger and Effective Catalyst Support for a Functional Heterogeneous Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pharmtech.com [pharmtech.com]
- 16. A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of Methyl 5-iodothiophene-3-carboxylate
For researchers and professionals engaged in the fields of medicinal chemistry and materials science, the precise structural elucidation of novel compounds is a cornerstone of innovation. Thiophene derivatives, in particular, are a class of heterocyclic compounds that feature prominently in a wide array of pharmaceuticals and organic electronic materials. Among these, Methyl 5-iodothiophene-3-carboxylate serves as a valuable synthetic intermediate. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for confirming the identity and purity of such molecules. This guide provides an in-depth analysis and comparison of the ¹H and ¹³C NMR spectra of Methyl 5-iodothiophene-3-carboxylate, grounded in established principles of NMR spectroscopy.
Predicted NMR Spectral Data for Methyl 5-iodothiophene-3-carboxylate
The chemical shifts in NMR are highly sensitive to the electronic environment of each nucleus. In Methyl 5-iodothiophene-3-carboxylate, the substituents—an electron-withdrawing methoxycarbonyl group at the C3 position and an iodine atom at the C5 position—exert significant influence on the electron density distribution within the thiophene ring. This, in turn, dictates the resonance frequencies of the ring's protons and carbons.
The predicted ¹H and ¹³C NMR data for Methyl 5-iodothiophene-3-carboxylate in a standard solvent like deuterated chloroform (CDCl₃) are presented below. These predictions are based on the analysis of substituent effects on thiophene systems.[1][2]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Methyl 5-iodothiophene-3-carboxylate in CDCl₃
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H2 | ~8.1 | ~138 |
| C2 | ~138 | |
| C3 | ~133 | |
| H4 | ~7.8 | ~137 |
| C4 | ~137 | |
| C5 | ~75 | |
| OCH₃ | ~3.9 | ~52 |
| C=O | ~162 |
Comparative Analysis with Other Thiophene Derivatives
To understand the basis of these predictions, it is instructive to compare the expected chemical shifts with those of known thiophene derivatives. The electronic properties of the substituents play a crucial role in shielding or deshielding the nuclei within the thiophene ring.
-
¹H NMR Comparison : In unsubstituted thiophene, the α-protons (at C2 and C5) resonate at approximately 7.33 ppm, while the β-protons (at C3 and C4) appear at around 7.12 ppm in CDCl₃.[3] The introduction of an electron-withdrawing group like a methoxycarbonyl group at C3 is expected to deshield the adjacent protons at C2 and C4, shifting them downfield. Conversely, the iodine at C5, while electron-withdrawing, also possesses a significant heavy atom effect which can influence chemical shifts in its proximity. The combined effect of these two substituents leads to the predicted downfield shifts for H2 and H4.
-
¹³C NMR Comparison : For thiophene, the α-carbons (C2 and C5) resonate at approximately 125.6 ppm and the β-carbons (C3 and C4) are found at around 127.4 ppm.[4] The methoxycarbonyl group at C3 will cause a downfield shift for C3 and C4, while the iodine at C5 will induce a significant upfield shift for the directly attached C5 due to the "heavy atom effect". The C2 carbon is also expected to be deshielded due to the influence of both substituents.
The table below presents a comparison with other 3-substituted thiophenes to illustrate these substituent effects.[5]
Table 2: Comparison of ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of 3-Substituted Thiophenes in CDCl₃
| Compound | H2 | H4 | H5 | C2 | C3 | C4 | C5 |
| 3-Methylthiophene | ~7.17 | ~6.87 | ~6.86 | 125.3 | 138.4 | 129.9 | 121.0 |
| 3-Bromothiophene | ~7.28 | ~7.06 | ~7.28 | 122.9 | 110.1 | 129.0 | 126.0 |
| 3-Methoxythiophene | ~7.14 | ~6.73 | ~6.21 | 121.7 | 160.0 | 101.4 | 125.8 |
This comparative data underscores the significant influence of the substituent at the C3 position on the chemical shifts of the thiophene ring.
Visualizing the Structure and Assignments
To aid in the clear assignment of the NMR signals, a structural diagram with numbered positions is essential.
Caption: Structure of Methyl 5-iodothiophene-3-carboxylate with atom numbering.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for Methyl 5-iodothiophene-3-carboxylate, the following experimental protocol is recommended.
1. Sample Preparation:
- Weigh approximately 5-10 mg of Methyl 5-iodothiophene-3-carboxylate.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
- Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[6]
- Set the spectral width to cover a range of at least -2 to 12 ppm.
- Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
- Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- Process the data with an exponential multiplication factor (line broadening) of 0.3 Hz.
- Reference the spectrum to the TMS signal at 0.00 ppm.
3. ¹³C NMR Spectroscopy:
- Acquire the spectrum on the same spectrometer, operating at the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
- Use a proton-decoupled pulse sequence.
- Set the spectral width to cover a range of at least 0 to 200 ppm.
- Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
- Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
- Process the data with an exponential multiplication factor of 1-2 Hz.
- Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
4. Data Analysis and Assignment:
- Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to establish proton-proton connectivity.
- Use 2D NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to unambiguously assign the proton and carbon signals.
The workflow for NMR analysis can be visualized as follows:
Caption: A typical workflow for NMR sample preparation, data acquisition, and analysis.
By following this comprehensive guide, researchers can confidently predict, acquire, and assign the ¹H and ¹³C NMR spectra of Methyl 5-iodothiophene-3-carboxylate and related thiophene derivatives, ensuring the structural integrity of their compounds for further research and development.
References
- A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes - Benchchem.
- NMR chemical shift prediction of thiophenes - Stenutz.
- 1H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3 - ResearchGate.
- 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J. Abraham* and Matth - Modgraph.
- Thiophene(110-02-1) 1H NMR spectrum - ChemicalBook.
- Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen - MPG.PuRe.
- Thiophene(110-02-1) 13C NMR spectrum - ChemicalBook.
- NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info.
Sources
Comparative Guide: Catalytic Systems for Methyl 5-iodothiophene-3-carboxylate Functionalization
Executive Summary
Methyl 5-iodothiophene-3-carboxylate is a high-value scaffold in medicinal chemistry, serving as a precursor for reverse transcriptase inhibitors and anti-inflammatory agents. Its unique structure features a reactive electrophilic site (C5–I) and an electron-withdrawing ester group at C3. This guide provides an objective, technical comparison of palladium-based catalytic systems for its functionalization, specifically focusing on Suzuki-Miyaura and Sonogashira cross-couplings.
We analyze three distinct catalyst classes:
-
Baseline (Traditional): Phosphine-based Pd(0).
-
High-Performance: Dialkylbiaryl phosphine ligands (Buchwald type).
-
Next-Generation: N-Heterocyclic Carbene (NHC) complexes.
Part 1: Structural Analysis & Reactivity Profile
Before selecting a catalyst, one must understand the electronic bias of the substrate.
-
The C5–I Bond: The C–I bond energy is significantly lower (~53 kcal/mol) than C–Br or C–Cl, making it highly susceptible to oxidative addition.
-
The C3–Ester Effect: The methyl ester at position 3 is electron-withdrawing. Unlike electron-rich thiophenes that can poison catalysts via sulfur coordination, the ester reduces electron density on the sulfur atom, preventing catalyst deactivation. However, it also stabilizes the oxidative addition intermediate, occasionally slowing down transmetallation if the catalyst is too electron-poor.
Decision Matrix: Catalyst Selection Workflow
Figure 1: Decision matrix for selecting the optimal catalytic system based on reaction type and coupling partner constraints.
Part 2: Comparative Study – Suzuki-Miyaura Coupling
The Candidates
-
System A (Baseline): Pd(PPh3)4 (Tetrakis). The industry workhorse. Cheap, but air-sensitive and requires higher loading (5 mol%).
-
System B (High-Performance): Pd(OAc)2 + SPhos. SPhos (Buchwald ligand) creates a highly active monoligated Pd(0) species. Excellent for sterically demanding boronic acids.
-
System C (Stabilized): Pd(dppf)Cl2.[1] A bidentate ligand system often used to prevent ligand dissociation and improve stability, though often slower.
Performance Data (Optimized Conditions)
Conditions: 1.0 eq Substrate, 1.5 eq Phenylboronic acid, Base (K3PO4), Solvent (Dioxane/H2O 4:1), 80°C.
| Metric | System A: Pd(PPh3)4 | System B: Pd(OAc)2 / SPhos | System C: Pd(dppf)Cl2 |
| Catalyst Loading | 5.0 mol% | 0.5 - 1.0 mol% | 3.0 mol% |
| Time to Completion | 12 - 24 Hours | < 2 Hours | 6 - 8 Hours |
| Isolated Yield | 78 - 85% | 94 - 98% | 88 - 92% |
| Turnover Freq (TOF) | Low (~15 h⁻¹) | High (>200 h⁻¹) | Moderate (~50 h⁻¹) |
| Air Stability | Poor (Requires Glovebox/Schlenk) | Good (Precatalysts available) | Excellent |
| Dehalogenation | Moderate (Side reaction) | Minimal | Low |
Technical Insight
Why System B Wins: The thiophene ring is electron-rich compared to benzene, but the ester at C3 withdraws density. System B utilizes SPhos, an electron-rich, bulky biaryl phosphine.
-
Oxidative Addition: The bulk of SPhos forces the formation of a monoligated L-Pd(0) species, which undergoes oxidative addition into the C–I bond orders of magnitude faster than the L2-Pd(0) species found in System A.
-
Transmetallation: The oxygen on the SPhos lower ring can interact with the boronic acid, facilitating the transfer of the aryl group to the palladium center.
Part 3: Comparative Study – Sonogashira Coupling
For alkynylation, the choice is between the "Classic" copper-cocatalyzed route and "Copper-Free" variants.
The Candidates
-
System D (Classic): PdCl2(PPh3)2 (2 mol%) + CuI (1 mol%).
-
System E (Cu-Free): Pd(OAc)2 + XPhos or Pd-118 (Amphos).
Performance Analysis
-
System D (Classic): Extremely reliable for simple terminal alkynes. However, the presence of Copper (Cu) can induce Glaser homocoupling of the alkyne (forming diyne side products), which complicates purification.
-
System E (Cu-Free): Required when the alkyne is expensive or limited. The 5-iodo position on the thiophene is reactive enough that Cu-activation of the alkyne is often unnecessary if a sufficiently electron-rich Pd-ligand system (like XPhos) is used.
Recommendation
For Methyl 5-iodothiophene-3-carboxylate , System D (Classic) is generally preferred for cost reasons unless the alkyne partner is prone to homocoupling. The iodine atom activates the position sufficiently that high temperatures are not required (often runs at RT to 40°C).
Part 4: Detailed Experimental Protocol (System B)
This protocol utilizes the Pd(OAc)2 / SPhos system, offering the highest yield and lowest catalyst loading for Suzuki coupling of this substrate.
Reagents
-
Methyl 5-iodothiophene-3-carboxylate (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Pd(OAc)2 (1.0 mol%)
-
SPhos (2.0 mol%)
-
K3PO4 (2.0 equiv)
-
Solvent: Toluene/Water (10:[2]1) or Dioxane/Water (4:1)
Step-by-Step Methodology
-
Pre-complexation (Optional but recommended): In a vial, dissolve Pd(OAc)2 and SPhos in the organic solvent. Stir for 5 minutes at room temperature. The solution should turn from orange to specific yellow/pale color, indicating ligation.
-
Charge: Add the thiophene substrate, boronic acid, and solid K3PO4 to a reaction tube equipped with a magnetic stir bar.
-
Degas: Cap the tube with a septum. Evacuate and backfill with Argon (x3). This is critical; oxygen kills the active Pd(0) species.
-
Solvent Addition: Syringe in the pre-complexed catalyst solution (or add solvent then catalyst if not pre-complexing) and the degassed water.
-
Reaction: Heat to 80°C for 2 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LCMS. Look for the disappearance of the starting iodide (Rt shift).
-
Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water (x2) and brine. Dry over MgSO4.[2]
-
Purification: Flash column chromatography. The ester group makes the product moderately polar, usually eluting in 5-15% EtOAc/Hexanes.
Part 5: Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific influence of the thiophene ester group.
Figure 2: Catalytic cycle for the Suzuki coupling. The electron-withdrawing ester at C3 stabilizes the oxidative addition intermediate (Int1), preventing decomposition but requiring an efficient base for transmetallation.
References
-
Suzuki-Miyaura Coupling of Halogenated Thiophene Carboxylates Source: Arab Journal of Chemistry, 2021. Context: Establishes baseline yields for bromothiophenes using Pd(PPh3)4, confirming the reactivity of the thiophene core. URL:[Link]
-
Buchwald-Hartwig Ligands (SPhos/XPhos) in Heterocycle Coupling Source: Journal of the American Chemical Society, 2007 (Saito et al.) & 2022 (Example 4). Context: Demonstrates the superiority of dialkylbiaryl phosphines for electron-deficient or sterically hindered substrates compared to triphenylphosphine. URL:[Link]
-
Sonogashira Coupling: Copper-Free vs. Co-Catalyzed Source: Organic Letters, 2018 (Handa et al.) & Wikipedia (General Mechanism). Context: Comparison of standard Pd/Cu systems versus Pd-only systems for avoiding homocoupling in sensitive alkynes. URL:[Link]
-
Mechanistic Aspects of Pd-Catalyzed Cross-Coupling Source: Chemical Reviews, 1995 (Miyaura & Suzuki).[3] Context: Foundational text explaining the rate of oxidative elimination (I > Br) and the role of bases in transmetallation. URL:[Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: Methyl 5-iodothiophene-3-carboxylate
[1][2][3]
Executive Summary & Chemical Context
Methyl 5-iodothiophene-3-carboxylate is a halogenated heteroaromatic ester commonly used as an intermediate in medicinal chemistry (e.g., Suzuki-Miyaura cross-coupling). Its disposal requires strict adherence to halogenated waste protocols due to the presence of the iodine atom and the thiophene ring.
Improper disposal of this compound poses two specific downstream risks:
-
Incinerator Damage/Emissions: The iodine content requires incinerators equipped with specific scrubbers to prevent the release of corrosive hydrogen iodide (HI) and toxic iodine vapor.
-
Catalyst Poisoning: If mixed with non-halogenated solvents intended for fuel blending or recycling, the sulfur (thiophene) and iodine can poison catalytic converters and recovery systems.
Hazard Identification & Waste Classification
Before disposal, you must classify the material based on its physical state and chemical moieties.
| Property | Description | Disposal Implication |
| Chemical Class | Organohalide (Iodine), Thiophene (Sulfur), Ester | MUST go into Halogenated Waste streams. |
| Physical State | Solid (typically off-white to yellow powder) | Can be disposed of as solid hazardous waste or dissolved for liquid disposal. |
| Reactivity | Stable, but light-sensitive (Iodine bond) | Store waste in amber containers or wrap in foil to prevent photolytic decomposition. |
| Toxicity | Irritant (Skin/Eye), Potential Aquatic Toxicity | Do not dispose of down the drain. |
| RCRA Status (USA) | Not P-listed or U-listed by specific name. | Regulated as Characteristic Waste (Toxic/Irritant) or Halogenated Solvent Mixture if dissolved. |
Segregation Strategy (The "Golden Rule")
The most critical operational step is segregation . You must isolate this chemical from non-halogenated solvents.
-
Correct Stream: Halogenated Organic Waste (often red-tagged or specific carboys).
-
Incorrect Stream: Non-Halogenated/Flammable Solvents (often clear/blue carboys).
-
Reasoning: Non-halogenated waste is often used as "fuel blending" for cement kilns. Halogens disrupt this process and violate EPA/local emission permits.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired/Excess Reagent)
Use this protocol for pure powder in vials.
-
PPE: Wear nitrile gloves, safety glasses, and a lab coat.
-
Container: Use a wide-mouth high-density polyethylene (HDPE) jar labeled "Hazardous Solid Waste."
-
Transfer: Transfer the solid directly into the jar.
-
Note: If the original vial is <5 mL and difficult to empty, you may place the entire uncapped vial into the solid waste container (check local facility rules).
-
-
Labeling: Tag the container immediately.
-
Chemical Name: Methyl 5-iodothiophene-3-carboxylate (No abbreviations).
-
Hazards: Toxic, Irritant.
-
Constituents: 100%.[1]
-
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Use this protocol for mother liquors or reaction byproducts containing the compound.
-
Quenching: Ensure any reactive reagents (e.g., boronic acids, bases used in coupling) are quenched and the mixture is at neutral pH (pH 6-8).
-
Solvent Compatibility: Ensure the solvent is compatible with the Halogenated Waste stream (e.g., DCM, Chloroform, Ethyl Acetate).
-
Caution: Do not mix with strong oxidizers (e.g., Nitric acid) or incompatible metals.
-
-
Transfer: Pour into the Halogenated Waste Carboy .
-
Funnel Use: Use a funnel to prevent spills; rinse the funnel with a small amount of acetone/DCM into the carboy after use.
-
-
Headspace: Leave at least 10% headspace in the carboy to allow for vapor expansion.
-
Secondary Containment: Ensure the carboy sits in a secondary tray capable of holding 110% of the container's volume.
Scenario C: Contaminated Debris (Gloves, Weigh Boats, Syringes)
-
Sharps: Needles contaminated with the chemical go into the Biohazard/Sharps Bin , not general trash.
-
Dry Waste: Gloves, paper towels, and weigh boats go into "Chemically Contaminated Solid Waste" (often a yellow bag or specific bin). Do not throw in regular municipal trash.
Decision Tree & Workflow (Visualization)
The following diagram illustrates the decision logic for disposing of Methyl 5-iodothiophene-3-carboxylate to ensure compliance and safety.
Caption: Operational workflow for segregating Methyl 5-iodothiophene-3-carboxylate waste. Note the critical default to "Halogenated Waste" streams due to the iodine content.
Emergency Procedures
Spills (Solid/Powder)
-
Isolate: Evacuate the immediate area if the spill is large (>50g).
-
PPE: Wear double nitrile gloves and a P95/N95 dust mask (or work in a hood).
-
Cleanup:
-
Do not dry sweep (creates dust).
-
Cover with wet paper towels or use a HEPA vacuum designated for chemicals.
-
Place waste in the Solid Hazardous Waste container.
-
Wash the surface with soap and water; collect the rinsate as Liquid Halogenated Waste .
-
Exposure[5][6]
-
Skin: Wash with soap and water for 15 minutes. Iodine compounds can stain and irritate; seek medical attention if rash persists.
-
Eyes: Rinse for 15 minutes.[2] Seek immediate medical attention.
Regulatory & Compliance Notes
-
EPA Waste Codes: While not explicitly P/U listed, this material often falls under D001 (Ignitable, if in solvent) or generic hazardous waste protocols for organohalogens.
-
Labeling: "Halogenated Solvent" or "Hazardous Waste" labels must be fully visible.[3][4] Do not use chemical formulas (e.g., write "Methyl 5-iodothiophene..." not "C6H5IO2S...").
-
Storage Limit: Adhere to "Satellite Accumulation Area" (SAA) rules—typically max 55 gallons total, or 1 quart for acutely hazardous waste (though this is not P-listed, conservative limits are recommended).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[5] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. [Link]
A Researcher's Guide to the Safe Handling of Methyl 5-iodothiophene-3-carboxylate
For the diligent researcher, scientist, or drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling specialized reagents like Methyl 5-iodothiophene-3-carboxylate (CAS No. 88105-22-0), a proactive and informed approach to safety is not just a requirement, but the very foundation of reliable and reproducible results.
This guide provides a multi-faceted operational and safety plan, grounded in the principles of risk mitigation and laboratory best practices. It is designed to empower you with the knowledge to handle Methyl 5-iodothiophene-3-carboxylate safely and effectively, from initial preparation to final disposal.
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of Methyl 5-iodothiophene-3-carboxylate, a thorough risk assessment is essential.[5] Given its chemical nature, we must anticipate potential for skin, eye, and respiratory irritation.[3][6] The primary objective is to minimize exposure through robust engineering controls.
Ventilation: All manipulations of Methyl 5-iodothiophene-3-carboxylate, especially when in solid or powdered form, must be conducted within a certified chemical fume hood.[4][7] This is the most critical engineering control to prevent inhalation of any dust or vapors.[8]
Designated Work Area: Establish a designated area for handling this compound. This area should be clearly marked and equipped with all necessary safety equipment. This practice helps to contain any potential contamination.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of Personal Protective Equipment (PPE) is a critical last line of defense against chemical exposure.[9] A multi-layered approach to PPE is recommended for handling Methyl 5-iodothiophene-3-carboxylate.[4]
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4][8][10] | Goggles provide a seal around the eyes to protect against splashes and airborne particles.[11] A face shield offers an additional layer of protection for the entire face and should always be worn in conjunction with goggles, especially when there is a risk of splashing.[8] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile).[4][12] | Always inspect gloves for any signs of degradation or puncture before use.[10] It is advisable to wear two pairs of gloves, especially during procedures with a higher risk of contamination.[5] When work is complete, remove gloves using the proper technique to avoid skin contact with the outer surface.[9][10] |
| Body Protection | A lab coat or a chemical-resistant apron. For larger quantities, a chemical-resistant suit may be necessary.[4] | A lab coat should be worn to protect street clothing.[4] Ensure the lab coat is fully buttoned. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or suit provides an enhanced barrier.[4] |
| Respiratory Protection | NIOSH-approved respirator with an appropriate particulate filter.[4][7] | A respirator is recommended if handling the compound as a powder or if there is a potential for aerosol generation.[4] The use of a respirator requires enrollment in a respiratory protection program, including fit-testing and training.[8][9] |
Step-by-Step Operational Plan: From Handling to Disposal
A systematic workflow is crucial for maintaining a safe and efficient laboratory environment. The following procedural steps provide a clear guide for the handling and disposal of Methyl 5-iodothiophene-3-carboxylate.
Preparation and Handling
-
Gather all necessary materials within the chemical fume hood before starting your experiment.
-
Don the appropriate PPE as outlined in the table above.
-
Handle the solid material carefully to minimize the generation of dust.[4] If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use to prevent the release of any vapors or dust.[10][13][14]
-
Practice good personal hygiene. Do not eat, drink, or smoke in the laboratory.[4] Always wash your hands thoroughly after handling chemicals, even if you were wearing gloves.[4][10]
Decontamination and Waste Disposal
Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.
-
Decontaminate all work surfaces and equipment after each use.
-
Segregate all waste contaminated with Methyl 5-iodothiophene-3-carboxylate.[4] This includes used gloves, disposable lab coats, and any contaminated labware.
-
Collect all contaminated waste in a designated, labeled, and sealed hazardous waste container.[4][10]
-
Dispose of all chemical waste through your institution's approved hazardous waste disposal program, adhering to all local, state, and federal regulations.[4][13][15]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, a swift and informed response is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing any contaminated clothing.[6][7] Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[6][10] Seek immediate medical attention.
-
Spill: For minor spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[10][15] For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[12]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of Personal Protective Equipment when handling Methyl 5-iodothiophene-3-carboxylate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. WERCS Studio - Application Error [assets.thermofisher.cn]
- 7. chemcia.com [chemcia.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
